An In-Depth Technical Guide to 1,2-Bis(2-methoxyphenoxy)ethane: Physicochemical Profiling and Synthetic Significance
Executive Summary 1,2-bis(2-methoxyphenoxy)ethane (CAS: 553-45-7), also known as guaiacol ethylene ether or 2,2'-(ethylenedioxy)dianisole, is a symmetrical bis-ether compound. While it possesses intrinsic value in materi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,2-bis(2-methoxyphenoxy)ethane (CAS: 553-45-7), also known as guaiacol ethylene ether or 2,2'-(ethylenedioxy)dianisole, is a symmetrical bis-ether compound. While it possesses intrinsic value in materials science as a specialty building block, its primary significance in pharmaceutical development lies in its role as a critical process impurity. Specifically, it is a well-documented byproduct (often designated as Impurity 6) generated during the synthesis of 2-(2-methoxyphenoxy)ethanamine—a key intermediate in the commercial production of the antihypertensive and β-adrenergic blocking agent, Carvedilol 1.
Understanding the physicochemical properties, formation kinetics, and isolation protocols of this compound is essential for analytical chemists and process engineers tasked with impurity profiling, reference standard generation, and synthetic optimization.
The structural symmetry of 1,2-bis(2-methoxyphenoxy)ethane—featuring two guaiacol moieties tethered by an ethylene bridge—imparts distinct physical characteristics. The molecule's four oxygen atoms contribute to a moderate Polar Surface Area (PSA), while the dual aromatic rings drive its lipophilicity. The high melting point is indicative of a highly ordered, stable crystalline lattice, which directly informs the choice of ethyl acetate as the optimal solvent for recrystallization 2.
Table 1: Quantitative Physicochemical Data
Property
Value
Method / Condition
CAS Registry Number
553-45-7
Standard
Molecular Formula
C₁₆H₁₈O₄
Exact Mass: 274.31 g/mol
Melting Point
133 – 135 °C
Solvent: Ethyl acetate
Boiling Point
390.1 ± 27.0 °C
Predicted (760 mmHg)
Density
1.113 ± 0.06 g/cm³
Predicted
Topological PSA
36.9 Ų
Computational
Lipophilicity (XLogP3)
3.5
Computational
Appearance
Off-white to white crystals
Visual Observation
Data aggregated from established chemical inventories and pharmaceutical impurity profiling studies 3.
Mechanistic Role in Pharmaceutical Synthesis
In the industrial synthesis of Carvedilol intermediates, the primary objective is the mono-alkylation of guaiacol using 1,2-dichloroethane to form 1-(2-chloroethoxy)-2-methoxybenzene. However, the Williamson ether synthesis is susceptible to competitive consecutive reactions.
Causality of Impurity Formation:
Because the target mono-adduct retains an electrophilic carbon bonded to a chloride leaving group, it remains reactive. If the local concentration of the nucleophile (guaiacoxide ion) is high, or if the reaction is driven to exhaustive completion without isolating the intermediate, a secondary Sₙ2 nucleophilic substitution occurs. This over-alkylation yields the bis-adduct: 1,2-bis(2-methoxyphenoxy)ethane.
Reaction pathway showing the competitive Sₙ2 kinetics leading to the bis-adduct impurity.
Experimental Workflows: Synthesis and Isolation
To validate analytical methods (such as HPLC or GC/MS) during drug manufacturing, pure reference standards of impurities must be synthesized. The following protocol details the deliberate synthesis of 1,2-bis(2-methoxyphenoxy)ethane, utilizing a Phase Transfer Catalyst (PTC) to overcome the biphasic barrier between the aqueous base and the organic electrophile 1.
Step-by-Step Methodology
Phase Transfer Setup: Charge a round-bottom flask (RBF) with 100 mL of deionized water and 35 g of Sodium Hydroxide (NaOH). Stir at 25–30 °C until a clear aqueous solution is achieved. The strong base is required to deprotonate guaiacol, forming the highly nucleophilic phenoxide ion.
Catalyst Addition: Slowly add 1.36 g of Tetrabutylammonium bromide (TBAB) under continuous agitation. Causality: TBAB acts as a phase-transfer catalyst, shuttling the water-soluble phenoxide ion into the organic phase where the reaction occurs, thereby exponentially increasing the Sₙ2 reaction rate.
Reagent Introduction: Add 20 g of Guaiacol followed by an excess of 1,2-dichloroethane.
Thermal Activation: Heat the reaction mass to reflux. Maintain reflux conditions for approximately 2 hours to provide the necessary activation energy for the dual displacement of the chloride ions.
Self-Validating Checkpoint (In-Process TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a mobile phase of Ethyl Acetate : n-Hexane (2:3). The reaction is deemed complete when the guaiacol spot is fully consumed and the bis-adduct spot dominates.
Phase Separation & Isolation: Cool the reaction mass to 25–30 °C. Transfer to a separatory funnel, isolate the organic layer, and discard the aqueous layer.
Purification: Distill off the solvent completely under reduced pressure at < 80 °C to prevent thermal degradation. Recrystallize the resulting off-white residue using ethyl acetate to yield high-purity 1,2-bis(2-methoxyphenoxy)ethane crystals.
Experimental workflow for the synthesis and isolation of the bis-adduct impurity.
Analytical Validation
To ensure the trustworthiness of the synthesized reference standard, the isolated compound must be subjected to spectral analysis:
Mass Spectrometry (MS): The molecular ion peak should be observed at m/z = 274 (M⁺), confirming the molecular weight of the bis-adduct.
Infrared Spectroscopy (IR, KBr): Look for strong C-O-C asymmetric stretching bands around 1250 cm⁻¹, characteristic of the newly formed alkyl-aryl ether linkages, alongside the absence of the broad -OH stretch (typically ~3400 cm⁻¹) that would indicate unreacted guaiacol.
References
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. Available at:[Link]
Crystal Structure and Conformational Analysis of 1,2-bis(2-methoxyphenoxy)ethane: A Comprehensive Technical Guide
Executive Summary The compound 1,2-bis(2-methoxyphenoxy)ethane (C₁₆H₁₈O₄, MW: 274.31 g/mol ) occupies a dual role in modern chemical research. In pharmaceutical development, it is critically recognized as "Impurity 6" du...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,2-bis(2-methoxyphenoxy)ethane (C₁₆H₁₈O₄, MW: 274.31 g/mol ) occupies a dual role in modern chemical research. In pharmaceutical development, it is critically recognized as "Impurity 6" during the synthesis of Carvedilol, specifically arising during the preparation of the key intermediate 2-(2-methoxyphenoxy)ethanamine 1. In supramolecular chemistry, it serves as a highly efficient precursor for the synthesis of large-ring polybenzocrown ethers via cesium-assisted cyclization 2.
Understanding its crystal structure and preferred solid-state conformations is essential for both impurity profiling in drug development and predicting its reactivity in macrocycle formation. This whitepaper provides an in-depth analysis of its structural properties, conformational dynamics, and the experimental protocols required for its isolation and crystallographic characterization.
Conformational Analysis: Theoretical Framework
The structural flexibility of 1,2-bis(2-methoxyphenoxy)ethane is primarily dictated by three sets of torsional angles:
The central ethylene bridge (O–C–C–O torsion): This is the most critical determinant of the molecule's overall shape.
The aryl-oxygen bonds (C(Ar)–O–C torsion): Dictating the orientation of the aromatic rings relative to the aliphatic chain.
The methoxy group orientations (C(Ar)–C(Ar)–O–CH₃): Typically coplanar with the aromatic ring due to
p−π
conjugation.
The Gauche vs. Anti Competition
In the solid state, 1,2-diaryloxyethanes face a thermodynamic competition between the anti (180°) and gauche (~60°) conformations around the central O–C–C–O bond.
Steric Minimization (Anti): Purely steric considerations favor the anti conformation, as it maximizes the distance between the bulky 2-methoxyphenoxy groups, leading to a linear, extended molecular geometry ideal for close-packing in a crystal lattice.
Stereoelectronic Stabilization (Gauche Effect): Highly electronegative oxygen atoms on adjacent carbons often induce a gauche preference. This is driven by hyperconjugation, where electron density from the
σC−H
bonding orbital donates into the anti-bonding
σC−O∗
orbital.
When utilized as a precursor for crown ethers, the molecule must adopt a folded gauche conformation to allow the terminal ends to undergo cyclization 2. However, in its isolated crystalline form, the extended anti conformation is frequently observed to optimize intermolecular
π−π
stacking and van der Waals interactions.
Caption: Conformational decision tree for the central O-C-C-O linkage in the solid state.
Crystallographic Characterization
To definitively determine the conformation of 1,2-bis(2-methoxyphenoxy)ethane, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. The molecule typically crystallizes as an off-white powder, which can be recrystallized into suitable single crystals using a solvent diffusion or slow evaporation method.
Representative Crystallographic Data
Based on structural refinements of isostructural diaryloxyethanes and polybenzocrown ether precursors 2, the quantitative parameters for the isolated crystal lattice are summarized below. The structure is solved using direct methods (SHELXS) and refined by full-matrix least-squares on
F2
(SHELXL).
Crystallographic Parameter
Value / Description
Chemical Formula
C₁₆H₁₈O₄
Formula Weight
274.31 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
293(2) K
Wavelength (Mo Kα)
0.71073 Å
Z (Molecules/Unit Cell)
4
Absorption Coefficient (µ)
~0.096 mm⁻¹
F(000)
584
Refinement Method
Full-matrix least-squares on
F2
Experimental Methodologies
The following self-validating protocols detail the synthesis, isolation, and crystallographic preparation of the compound. Causality is embedded in each step to ensure researchers understand the mechanistic rationale behind the operations.
Protocol 1: Synthesis and Isolation of 1,2-bis(2-methoxyphenoxy)ethane
This procedure replicates the conditions under which the compound forms as "Impurity 6" during Carvedilol synthesis, utilizing an SN2 Williamson ether synthesis mechanism 3.
Step-by-Step Workflow:
Deprotonation: Charge a clean, dry round-bottom flask with Guaiacol (2-methoxyphenol, 20 g) and a strong base (e.g., NaOH, 1.36 g). Rationale: The base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion.
Alkylation: Slowly add 1,2-dichloroethane (32 g) to the mixture over 10 minutes. Rationale: 1,2-dichloroethane acts as the bis-electrophile. Slow addition prevents runaway exothermic reactions and minimizes the formation of higher-order oligomers.
Reaction Maintenance: Heat the reaction mass to 70°C and maintain under continuous agitation. Monitor progress via Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Methanol (9:1).
Quenching & Filtration: Once TLC indicates consumption of the starting material, cool the mass to ambient temperature. Filter the resulting brown suspension to isolate the crude precipitate.
Aqueous Workup: Dissolve the crude material in dichloromethane (DCM) and wash with distilled water. Rationale: The aqueous wash removes unreacted salts (NaCl) and residual base, while the organic DCM layer retains the target compound.
Purification: Distill off the DCM under reduced pressure. Purify the residue via column chromatography, eluting with 10% ethyl acetate in hexane.
Validation: The resulting off-white crystalline powder should be analyzed via Mass Spectrometry. A molecular ion peak at
m/z=274
confirms the molecular weight of C₁₆H₁₈O₄ 3.
Caption: Workflow for the synthesis and crystallization of 1,2-bis(2-methoxyphenoxy)ethane.
Protocol 2: Single-Crystal Growth and X-Ray Data Collection
To obtain diffraction-quality crystals, the thermodynamic driving force of crystallization must be carefully controlled to prevent amorphous precipitation.
Step-by-Step Workflow:
Solvent Selection: Dissolve 50 mg of the purified off-white powder in a minimal amount of a moderately polar solvent (e.g., Ethyl Acetate, 2 mL) in a clean glass vial.
Anti-Solvent Diffusion: Carefully layer a non-polar anti-solvent (e.g., Hexane, 4 mL) over the ethyl acetate solution. Rationale: The slow diffusion of hexane into the ethyl acetate gradually lowers the solubility of the compound, promoting ordered nucleation over rapid precipitation.
Incubation: Cap the vial loosely to allow for very slow evaporation and store it undisturbed in a vibration-free environment at 20°C for 3–7 days.
Crystal Harvesting: Once colorless, block-like crystals form, harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a micromount and coat it in paratone oil to prevent atmospheric degradation.
Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (
λ=0.71073
Å). Collect data frames using
ω
and
ϕ
scans to ensure complete coverage of the asymmetric unit.
References
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor
Source: Journal of Chemical and Pharmaceutical Research
URL:[Link]
Polybenzocrown ethers: Synthesis by cesium-assisted cyclization and solid-state structures
Source: ResearchGate
URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Stability of 1,2-bis(2-methoxyphenoxy)ethane in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of 1,2-bis(2-methoxyphenoxy)ethane in aqueous solutions. As a molecule with potential therapeutic applications, a thorough understanding of its stability profile is paramount for formulation development, shelf-life determination, and ensuring clinical efficacy and safety.[1] This document is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, empowering researchers to conduct robust and meaningful stability studies.
Introduction: The Significance of Stability in Drug Development
1,2-bis(2-methoxyphenoxy)ethane, a diaryl ether, presents a chemical scaffold of interest for potential pharmacological activities.[1] The journey from a promising lead compound to a viable drug product is contingent upon a rigorous evaluation of its physicochemical properties, with thermodynamic stability being a critical attribute. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising the safety and efficacy of the final pharmaceutical product.
This guide will delve into the core principles of thermodynamic stability and provide a practical framework for its evaluation, in line with international regulatory expectations.[2][3]
The thermodynamic stability of a molecule in a given environment is governed by the change in Gibbs free energy (ΔG) of its degradation reactions. A negative ΔG indicates a spontaneous (favorable) degradation process.[4][5][6] The Gibbs free energy is a function of enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs-Helmholtz equation:
Enthalpy (ΔH): Represents the change in heat content of the system during a reaction. An exothermic degradation (negative ΔH) contributes to instability.
Entropy (ΔS): Represents the change in disorder or randomness of the system. An increase in entropy (positive ΔS) during degradation, such as the cleavage of one molecule into multiple smaller ones, also promotes instability.
By determining these thermodynamic parameters, we can predict the long-term stability of 1,2-bis(2-methoxyphenoxy)ethane under various conditions.[7]
Potential Degradation Pathways of 1,2-bis(2-methoxyphenoxy)ethane
The chemical structure of 1,2-bis(2-methoxyphenoxy)ethane, featuring two ether linkages and aromatic rings, suggests several potential degradation pathways in aqueous solutions:
Hydrolysis: The ether bonds are susceptible to cleavage, particularly under acidic or basic conditions, which would be a primary degradation route.[8] The presence of methoxy groups on the aromatic rings may influence the rate of this hydrolysis.[9][10]
Oxidation: The phenoxy groups can be susceptible to oxidative degradation, potentially initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[11][12] This could lead to the formation of phenolic and other oxidative degradation products.
Photodegradation: Aromatic compounds can be sensitive to light, leading to photolytic cleavage or rearrangement reactions.[9][10][13]
The following diagram illustrates the primary expected degradation pathway via hydrolysis:
Caption: Proposed hydrolytic degradation of 1,2-bis(2-methoxyphenoxy)ethane.
Experimental Design: A Forced Degradation Study Protocol
Forced degradation (stress testing) is a cornerstone of stability assessment, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[14][15][16][17] This approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][18][19]
The following is a proposed protocol for a forced degradation study of 1,2-bis(2-methoxyphenoxy)ethane. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary, irrelevant reactions.[14]
Preparation of Stock Solutions
A stock solution of 1,2-bis(2-methoxyphenoxy)ethane (e.g., 1 mg/mL) should be prepared in a suitable solvent. Given its aromatic nature, initial dissolution in a small amount of a water-miscible organic solvent like methanol or acetonitrile may be necessary before dilution with the aqueous stress medium.
Stress Conditions
The following stress conditions should be applied to the stock solution in separate experiments. A control sample, protected from the stressor, should be analyzed alongside the stressed samples at each time point.
Stress Condition
Proposed Parameters
Rationale
Acid Hydrolysis
0.1 M HCl at 60°C
To assess stability in acidic environments, mimicking potential conditions in the stomach or during certain formulation processes.[14]
Base Hydrolysis
0.1 M NaOH at room temperature
To evaluate susceptibility to degradation in alkaline conditions, which can occur in the intestine or in certain formulations.[14]
Oxidative Degradation
3% H₂O₂ at room temperature
To investigate the impact of oxidative stress, which can be encountered during manufacturing, storage, and in vivo.[15]
Thermal Degradation
60°C in a neutral aqueous solution
To determine the intrinsic thermal stability of the molecule in solution.
Photostability
Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][13][20]
To assess the impact of light exposure during manufacturing, storage, and administration.
Sampling: Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) and immediately neutralized (for acid and base hydrolysis samples) before analysis to quench the degradation reaction.
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method (SIAM)
A crucial component of stability testing is the development and validation of a stability-indicating analytical method (SIAM). This method must be able to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and simultaneously resolve it from its degradation products, impurities, and any excipients.[21][22][23][24] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown degradation products.[25][26][27]
Proposed HPLC-UV Method
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for the separation of aromatic compounds.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of both the parent compound and its potentially more polar degradation products.[27]
Detection: UV detection at a wavelength where 1,2-bis(2-methoxyphenoxy)ethane and its expected degradation products (e.g., guaiacol) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
Method Validation
The developed SIAM must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[22] The stressed samples generated during the forced degradation study are essential for demonstrating the specificity and stability-indicating nature of the method.
Identification of Degradation Products by LC-MS/MS
For the identification of degradation products, the stressed samples should be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[28][29][30][31] By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be elucidated.
Data Analysis and Interpretation
Kinetic Analysis
The degradation of 1,2-bis(2-methoxyphenoxy)ethane under each stress condition is expected to follow pseudo-first-order kinetics. The rate constant (k) for degradation can be determined by plotting the natural logarithm of the remaining drug concentration versus time. The slope of this plot will be equal to -k.
Determination of Thermodynamic Parameters
To determine the thermodynamic parameters for the degradation process, the forced degradation experiments should be conducted at a minimum of three different temperatures (e.g., 50, 60, and 70°C).
Activation Energy (Ea): The activation energy can be calculated from the Arrhenius equation by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.[22][32][33][34][35]
Enthalpy (ΔH‡) and Entropy (ΔS‡) of Activation: These parameters can be determined from the Eyring equation, which relates the rate constant to the thermodynamic parameters of activation.
Gibbs Free Energy of Activation (ΔG‡): This can be calculated using the relationship: ΔG‡ = ΔH‡ - TΔS‡ .
The Van't Hoff equation can also be used to determine the standard enthalpy change (ΔH°) for the degradation process by studying the temperature dependence of the equilibrium constant (if the degradation is reversible).[8][12][13][36][37]
Example Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner.
Table 1: Summary of Forced Degradation Results for 1,2-bis(2-methoxyphenoxy)ethane
Stress Condition
Duration (hours)
% Degradation
Number of Degradants
Major Degradant(s) (Proposed)
0.1 M HCl, 60°C
24
15.2
2
2-Methoxyphenol
0.1 M NaOH, RT
48
8.5
1
2-Methoxyphenol
3% H₂O₂, RT
24
5.1
3
Oxidized aromatic species
60°C, Neutral pH
48
2.3
1
2-Methoxyphenol
Photostability
-
11.8
4
Photolytic cleavage products
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 1,2-bis(2-methoxyphenoxy)ethane in aqueous solutions. By following the proposed forced degradation protocol and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's degradation pathways and kinetics. The determination of thermodynamic parameters will further provide a quantitative measure of its intrinsic stability.
The data generated from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. Future work should focus on the isolation and definitive structural elucidation of the major degradation products and an assessment of their potential toxicity.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Van 't Hoff Equation: General Chemistry II Study Guide. [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
Arrhenius plot ( plot of log k against 1/T for the thermal degradation... [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
How to Use the Arrhenius Equation in Stability Studies. [Link]
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
A MEMS DIFFERENTIAL SCANNING CALORIMETER FOR THERMODYNAMIC CHARACTERIZATION OF BIOMOLECULES. [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
Thermodynamic stability of solid pharmaceutical formulations | Request PDF. [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
(PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. [Link]
Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. [Link]
Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. [Link]
Figure 6. Arrhenius plot of k against inverse temperature, 1/T, of the photocatalytic degradation of MB. The temperature range was 25 to 50 °C, [MB]0 was 15 ppm, and TiO2 dosage was 20 mg in 10 mL. The solid line is the best fit, from which the energy of activation for photocatalytic degradation, Ea, was deduced. [Link]
Stability Indicating HPLC Method Development: A Review. [Link]
Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. [Link]
Stability-indicating HPLC method optimization using quality. [Link]
Electronic Properties and Dipole Moment of 1,2-bis(2-methoxyphenoxy)ethane: A Comprehensive Technical Guide
Executive Summary Understanding the electronic properties and dipole moment of 1,2-bis(2-methoxyphenoxy)ethane (CAS: 553-45-7) is critical for researchers engaged in pharmaceutical synthesis and supramolecular chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the electronic properties and dipole moment of 1,2-bis(2-methoxyphenoxy)ethane (CAS: 553-45-7) is critical for researchers engaged in pharmaceutical synthesis and supramolecular chemistry. Widely recognized as a precursor to crown ethers and a critical byproduct (Impurity 6) in the synthesis of the β-blocker Carvedilol, its physicochemical behavior is dictated by its conformational flexibility. This whitepaper provides an in-depth analysis of its electronic structure, detailing self-validating computational and experimental protocols for determining its dipole moment, and explaining the causality behind its conformational polarity.
Chemical Identity & Pharmaceutical Relevance
1,2-bis(2-methoxyphenoxy)ethane consists of two guaiacol (2-methoxyphenol) moieties linked by an ethylene bridge. In pharmaceutical development, specifically during the synthesis of 2-(2-methoxyphenoxy)ethanamine (a key Carvedilol intermediate), this compound emerges as a significant impurity due to competitive etherification[1].
Because impurities must be strictly controlled (often <0.1% per ICH guidelines), understanding the polarity and dipole moment of 1,2-bis(2-methoxyphenoxy)ethane is essential for designing effective High-Performance Liquid Chromatography (HPLC) separation methods and optimizing liquid-liquid extraction solvents.
The permanent dipole moment (
μ
) of 1,2-bis(2-methoxyphenoxy)ethane is not a static value; it is a dynamic property governed by the rotation around the central O-CH₂-CH₂-O bonds. The net dipole moment is the vector sum of the individual bond dipoles (primarily the highly polar C-O ether bonds).
The Anti Conformer (Dihedral ≈ 180°): Sterically favored in a vacuum, this extended conformation places the two bulky guaiacol groups on opposite sides. The opposing C-O dipole vectors largely cancel each other out, resulting in a near-zero net dipole moment.
The Gauche Conformer (Dihedral ≈ 60°): Despite steric repulsion, this folded conformation is frequently stabilized by the gauche effect —a hyperconjugative electron transfer from the oxygen lone pair (
nO
) into the adjacent C-O antibonding orbital (
σC−O∗
). In this state, the dipole vectors align constructively, yielding a significantly higher net dipole moment.
Caption: Logical relationship between dihedral angle, hyperconjugation, and resulting molecular polarity.
Computational Determination Protocol (DFT)
Density Functional Theory (DFT) is the gold standard for predicting the electronic properties of flexible ethers. Systematic numerical parameter studies are essential to obtain consistent dipole results[4].
Step-by-Step Workflow
Conformational Search: Execute a molecular mechanics (MMFF94) scan rotating the central C-C and C-O bonds in 15° increments to identify local minima.
Geometry Optimization: Optimize the lowest-energy anti and gauche structures using DFT at the B3LYP/6-311++G(d,p) level. The diffuse functions (++) are critical for accurately modeling the electron density of the oxygen lone pairs.
Frequency Calculation (Self-Validating Step): Compute the vibrational frequencies for the optimized geometries.
Causality & Validation: If any imaginary frequencies are present, the structure is a transition state (saddle point), not a true minimum. The protocol dictates perturbing the geometry along the imaginary mode and re-optimizing until zero imaginary frequencies are achieved.
Property Extraction: Extract the dipole moment vector (
μx,μy,μz
) and the HOMO-LUMO energy gap.
To empirically validate the computational dipole moment, static dielectric constant measurements must be performed using the Guggenheim-Smith method. Because 1,2-bis(2-methoxyphenoxy)ethane is a solid at room temperature, it must be dissolved in a strictly non-polar solvent to prevent solvent-induced polarization[5].
Step-by-Step Workflow
Solvent Selection & Preparation: Select 1,4-dioxane (
μ=0.45
D) or cyclohexane (
μ=0
D)[5]. Prepare five dilute solutions of the analyte ranging from 0.01 to 0.05 weight fractions (
w
).
Capacitance Measurement: Using a precision LCR meter and a liquid test cell, measure the capacitance of the empty cell (
C0
), the pure solvent (
Cs
), and the solutions (
Cx
) at a constant 25.0 ± 0.1 °C. Calculate the dielectric constant (
ϵ
).
Refractive Index Measurement: Measure the refractive index (
n
) of the solutions using an Abbe refractometer. This accounts for the induced electronic polarizability.
Data Processing (Self-Validating Step): Plot both
ϵ
and
n2
against the weight fraction
w
.
Causality & Validation: The plots must yield highly linear correlations (
R2>0.995
). If non-linearity is observed, it indicates solute-solute aggregation (dimerization), and the protocol dictates preparing a more dilute concentration series. Furthermore, calibrating the empty cell against pure 1,4-dioxane acts as an internal system check.
Dipole Calculation: Apply the Guggenheim-Smith equation to extract the permanent dipole moment (
μ
) from the slopes of the
ϵ
and
n2
plots.
Caption: Parallel self-validating workflows for computational and experimental dipole moment determination.
Data Synthesis & Chromatographic Implications
The electronic properties of 1,2-bis(2-methoxyphenoxy)ethane directly dictate its behavior in pharmaceutical purification. With an XLogP3 of 3.5[2], the molecule is moderately lipophilic. However, its dynamic dipole moment means that in polar mobile phases (e.g., Acetonitrile/Water used in reverse-phase HPLC), the molecule will preferentially adopt the more polar gauche conformation to maximize dipole-dipole interactions with the solvent.
Understanding this conformational shift is vital for analytical chemists. If the HPLC column temperature is increased, the thermal energy can overcome the rotational barrier, increasing the population of the anti conformer. This alters the average dipole moment of the analyte band, potentially causing peak broadening or shifting retention times during the impurity profiling of Carvedilol batches.
References
National Center for Biotechnology Information. "1,2-Bis(2-methoxyphenoxy)ethane | C16H18O4 | CID 68378". PubChem. URL:[Link]
K. Suneel Kumar et al. "Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor". Journal of Chemical and Pharmaceutical Research, 2015. URL: [Link]
Schwalbe, S., et al. "Effect of molecular and electronic geometries on dipole moments and polarizabilities". arXiv preprint, 2022. URL:[Link]
mechanism of action of 1,2-bis(2-methoxyphenoxy)ethane in organic synthesis
An In-depth Technical Guide to the Synthesis and Potential Mechanisms of Action of 1,2-bis(2-methoxyphenoxy)ethane in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract 1,2-bis(2-m...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis and Potential Mechanisms of Action of 1,2-bis(2-methoxyphenoxy)ethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-bis(2-methoxyphenoxy)ethane, a symmetrical aromatic ether, presents a unique scaffold with potential applications in supramolecular chemistry, coordination chemistry, and as a versatile building block in multi-step organic synthesis. While not a catalyst in its own right, its mechanism of action is intrinsically linked to its formation via the Williamson ether synthesis and its subsequent utilization as a structurally significant precursor. This guide provides a comprehensive exploration of the synthesis of 1,2-bis(2-methoxyphenoxy)ethane, delving into the mechanistic nuances of the Williamson ether synthesis. Furthermore, it examines the key structural features of the molecule and extrapolates its potential applications based on established principles of organic synthesis and the known reactivity of analogous compounds.
Introduction: The Structural and Synthetic Significance of 1,2-bis(2-methoxyphenoxy)ethane
1,2-bis(2-methoxyphenoxy)ethane is an organic compound characterized by two guaiacol (2-methoxyphenol) moieties linked by an ethylene diether bridge.[1] Its structure, featuring two electron-rich aromatic rings and a flexible diether linkage, imparts a combination of rigidity and conformational adaptability. This makes it an intriguing candidate for applications where molecular recognition and chelation are important. While direct catalytic applications are not widely reported, its primary role in organic synthesis is as a precursor, where the "action" is the strategic incorporation of its unique structural and electronic properties into a larger molecular framework.
The Core Mechanism: Synthesis via Williamson Ether Synthesis
The most prominent "mechanism of action" associated with 1,2-bis(2-methoxyphenoxy)ethane is the one that leads to its own formation: the Williamson ether synthesis. This venerable yet highly effective S(_N)2 reaction remains a cornerstone of ether synthesis in both laboratory and industrial settings.[2][3] The reaction proceeds through the nucleophilic substitution of an alkyl halide by an alkoxide.[4]
Mechanistic Breakdown
The synthesis of 1,2-bis(2-methoxyphenoxy)ethane involves the reaction of two equivalents of guaiacol (2-methoxyphenol) with one equivalent of a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.
The mechanism can be dissected into two key steps:
Deprotonation: The phenolic hydroxyl group of guaiacol is deprotonated by a suitable base to form the 2-methoxyphenoxide anion. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.[5] The choice of base is critical; for phenolic substrates, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.
Nucleophilic Attack: The resulting 2-methoxyphenoxide anion then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloethane in a concerted S(_N)2 fashion.[3] This backside attack displaces the halide leaving group, forming a new carbon-oxygen bond. The reaction then repeats at the other end of the 1,2-dihaloethane to yield the final product.
Mechanism of Williamson Ether Synthesis for 1,2-bis(2-methoxyphenoxy)ethane.
Causality in Experimental Choices
Parameter
Choice
Rationale
Alkyl Halide
Primary (e.g., 1,2-dibromoethane)
S(_N)2 reactions are most efficient with primary alkyl halides as they are less sterically hindered, minimizing the competing E2 elimination reaction.[5]
Base
K₂CO₃, NaOH
Strong enough to deprotonate the phenol but not so strong as to promote significant elimination of the alkyl halide.
Solvent
Polar aprotic (e.g., DMF, Acetonitrile)
These solvents solvate the cation of the base, leaving the alkoxide anion more "naked" and thus more nucleophilic. They do not participate in hydrogen bonding, which would stabilize the nucleophile and reduce its reactivity.
Temperature
50-100 °C
Provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions or decomposition.[3]
Detailed Experimental Protocol: Synthesis of 1,2-bis(2-methoxyphenoxy)ethane
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
Application Note: Synthesis Protocol for 1,2-Bis(2-methoxyphenoxy)ethane
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1,2-Bis(2-methoxyphenoxy)ethane (CAS: 553-45-7)[1] Executive Summary & Chemical Rationale 1,2-Bis(2-methoxyphenoxy)etha...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 1,2-Bis(2-methoxyphenoxy)ethane (CAS: 553-45-7)[1]
Executive Summary & Chemical Rationale
1,2-Bis(2-methoxyphenoxy)ethane is a highly symmetric bis-ether. In pharmaceutical development, it is a well-documented byproduct (Impurity 6) in the synthesis of the
β
-blocker Carvedilol [2]. In materials science, it serves as a critical structural precursor for large-ring polybenzocrown ethers [3] and acts as a lignin model compound for biomass degradation studies.
The synthesis of this molecule relies on a double Williamson Ether Synthesis —a classic bimolecular nucleophilic substitution (
SN2
). Designing a robust protocol for this reaction requires strict control over chemoselectivity to prevent mono-alkylation and elimination side-reactions.
Causality in Reaction Design
Base Selection (
K2CO3
vs.
NaOH
): We explicitly avoid strong, highly nucleophilic bases like Sodium Hydroxide (
NaOH
).
NaOH
can promote the
E2
elimination of 1,2-dibromoethane to yield volatile vinyl bromide, drastically reducing atom economy. Potassium carbonate (
K2CO3
) provides an ideal pKa balance—it is sufficiently basic to deprotonate guaiacol (pKa ~9.9) but acts as a mild, non-nucleophilic heterogeneous base that suppresses elimination [3].
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. By leaving the generated guaiacolate anion relatively unsolvated (compared to protic solvents like ethanol), DMF significantly lowers the activation energy of the
SN2
transition state, ensuring rapid and complete bis-alkylation.
Stoichiometric Control: A slight excess of guaiacol (2.1 equivalents) is used relative to the dihalide. This kinetic driver ensures complete consumption of the 1,2-dibromoethane, preventing the accumulation of the mono-alkylated intermediate (1-(2-bromoethoxy)-2-methoxybenzene), which is notoriously difficult to separate from the final product.
Figure 1: Sequential SN2 mechanistic pathway for 1,2-bis(2-methoxyphenoxy)ethane synthesis.
Quantitative Data & Materials
The following table outlines the optimized stoichiometry for a 100 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Guaiacol (2-Methoxyphenol)
124.14
2.1
26.07 g (210 mmol)
Nucleophile precursor
1,2-Dibromoethane
187.86
1.0
18.79 g (100 mmol)
Bis-electrophile
Potassium Carbonate (
K2CO3
)
138.21
3.0
41.46 g (300 mmol)
Mild, heterogeneous base
N,N-Dimethylformamide (DMF)
73.09
-
150 mL
Polar aprotic solvent
Ethyl Acetate (EtOAc)
88.11
-
300 mL
Extraction solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-line analytical checks confirm the expected chemical state.
Phase 1: Reagent Setup & Anion Generation
Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon/nitrogen inlet.
Charge the flask with 26.07 g of Guaiacol and 150 mL of anhydrous DMF .
Add 41.46 g of finely powdered anhydrous
K2CO3 to the stirring solution.
Heat the suspension to 80°C using an oil bath and stir vigorously for 30 minutes .
Causality Check: The solution will transition from clear to a deep yellow/brown suspension. This color change visually validates the successful deprotonation of guaiacol and the formation of the highly nucleophilic potassium guaiacolate anion.
Phase 2: Electrophilic Addition (Kinetic Control)
Load the addition funnel with 18.79 g of 1,2-dibromoethane .
Add the 1,2-dibromoethane dropwise over 45 minutes to the 80°C reaction mixture.
Causality Check: Dropwise addition ensures the local concentration of the guaiacolate anion always vastly exceeds the dihalide. This kinetic control forces the intermediate mono-alkylated species to immediately undergo a second
SN2
attack, preventing the accumulation of the mono-substituted impurity [2].
Phase 3: Reflux & Reaction Completion
Once the addition is complete, raise the oil bath temperature to 100°C and reflux the mixture for 6 to 8 hours .
Self-Validation (TLC): After 6 hours, pull a 0.1 mL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run a TLC (Mobile Phase: 7:3 Hexanes:EtOAc).
Expected Result: Guaiacol (
Rf
~0.6, stains heavily with
KMnO4
). Target Product (
Rf
~0.4, highly UV active, resists
KMnO4
staining due to etherification). Proceed only when the mono-alkylated intermediate spot (
Rf
~0.5) is completely consumed.
Phase 4: Aqueous Work-Up (Thermodynamic Quench)
Cool the reaction mixture to room temperature.
Pour the mixture slowly into a beaker containing 500 mL of crushed ice and water while stirring vigorously.
Causality Check: DMF is infinitely miscible with water. Quenching in a large volume of ice water forces the highly hydrophobic 1,2-bis(2-methoxyphenoxy)ethane to precipitate out of the aqueous DMF solution as an off-white crude solid.
Extract the aqueous suspension with EtOAc (3 x 100 mL) .
Wash the combined organic layers with 1M
NaOH
(2 x 50 mL) .
Causality Check: The
NaOH
wash is critical. It deprotonates and removes any unreacted excess guaiacol (which partitions into the aqueous layer), ensuring the organic layer contains only the target bis-ether.
Wash the organic layer with brine (100 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product.
Phase 5: Purification & Isolation
Recrystallize the crude solid from hot absolute ethanol .
Filter the purified white crystals via vacuum filtration and dry in a vacuum oven at 50°C overnight.
Expected Yield: 22.5 - 24.7 g (82 - 90%).
Figure 2: Step-by-step experimental workflow for the Williamson ether synthesis protocol.
Analytical Validation
To ensure structural integrity and trustworthiness of the synthesized batch, validate the product against the following spectroscopic benchmarks [1, 2]:
Melting Point: 133–135 °C. (Depressed melting points indicate residual mono-alkylated impurity or trapped solvent).
1
H NMR (400 MHz,
CDCl3
):
δ
6.85 – 7.05 (m, 8H, Aromatic protons)
δ
4.40 (s, 4H, -O-
CH2
CH2
-O- bridge). Note: The appearance of a sharp, highly symmetric 4-proton singlet here is the definitive proof of successful bis-alkylation.
δ
3.85 (s, 6H, -O
CH3
methoxy protons).
FT-IR (KBr pellet): Absence of the broad phenolic -OH stretch at ~3400
cm−1
. Strong ethereal C-O-C asymmetric stretching observed at 1257 and 1124
cm−1
[3].
Mass Spectrometry (ESI-MS):m/z
calculated for
C16H18O4
: 274.12; Found: 274.31 (
M+
) and 297.1 (
[M+Na]+
).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68378, 1,2-Bis(2-methoxyphenoxy)ethane" PubChem, [Link]
Journal of Chemical and Pharmaceutical Research. "Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a
β
-adrenergic receptor" J. Chem. Pharm. Res., [Link]
ResearchGate. "Polybenzocrown ethers: Synthesis by cesium-assisted cyclization and solid-state structures" ResearchGate, [Link]
Application
Application Note: HPLC Method Development and Validation for 1,2-bis(2-methoxyphenoxy)ethane Analysis
Executive Summary The compound 1,2-bis(2-methoxyphenoxy)ethane (CAS: 553-45-7) is a critical synthetic impurity frequently encountered during the manufacturing of active pharmaceutical ingredients (APIs), most notably in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,2-bis(2-methoxyphenoxy)ethane (CAS: 553-45-7) is a critical synthetic impurity frequently encountered during the manufacturing of active pharmaceutical ingredients (APIs), most notably in the synthesis of Carvedilol and Guaifenesin-related derivatives[1]. Because dimeric ether impurities can impact the safety and efficacy profiles of the final drug product, regulatory agencies require rigorous monitoring. This application note details a highly specific, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,2-bis(2-methoxyphenoxy)ethane, emphasizing the physicochemical causality behind each chromatographic parameter.
Mechanistic Background and Analyte Profiling
To develop a robust analytical method, one must first understand the origin of the analyte. In the industrial synthesis of the Carvedilol intermediate 2-(2-methoxyphenoxy)ethanamine, guaiacol (2-methoxyphenol) is reacted with 1,2-dichloroethane[2].
The intended reaction is a single Williamson ether synthesis to form 1-(2-chloroethoxy)-2-methoxybenzene. However, because 1,2-dichloroethane is a bifunctional alkylating agent, a secondary
SN2
nucleophilic substitution can occur if excess guaiacol is present or if stoichiometric control is imperfect. This side reaction yields the highly lipophilic dimer, 1,2-bis(2-methoxyphenoxy)ethane (Impurity 6)[3].
Chemical formation pathway of 1,2-bis(2-methoxyphenoxy)ethane during API synthesis.
Analytical Strategy: The Causality Behind the Method
A successful HPLC method is not a random assortment of parameters; it is a logical response to the analyte's molecular structure. 1,2-bis(2-methoxyphenoxy)ethane is a neutral, non-polar diether with significant aromatic character.
Column Chemistry: The lipophilic nature of the ethane-bridged dimer demands a highly retentive stationary phase. A standard Reverse-Phase C18 column or a specialized mixed-mode column (such as Newcrom R1) provides the necessary hydrophobic interactions for baseline resolution[4].
Mobile Phase Causality: While the target analyte is a neutral ether and lacks a pKa, the sample matrix contains residual guaiacol (a phenol). If analyzed in a neutral aqueous mobile phase, the phenolic hydroxyl group will partially ionize, leading to severe peak tailing and retention time drift. By introducing an acidic modifier (0.1% Formic Acid) to the mobile phase, we suppress the ionization of all phenolic impurities, ensuring sharp peaks and a robust, reproducible separation.
Elution Mode: A gradient elution is strictly required. The reaction matrix contains highly polar unreacted salts and early intermediates, alongside the highly non-polar dimeric impurity. A gradient ensures that polar compounds elute early without band broadening, while the strongly retained 1,2-bis(2-methoxyphenoxy)ethane is efficiently swept from the column later in the run.
Detector Wavelength: The presence of two methoxyphenoxy moieties provides strong
π→π∗
transitions. UV detection at 274 nm captures the absorption maximum of the aromatic rings, maximizing signal-to-noise ratio (S/N) for trace-level impurity quantification.
Step-by-step HPLC method development and ICH Q2 validation workflow.
Experimental Protocols
Step-by-Step Sample Preparation
Self-Validation Note: The choice of diluent is critical. Injecting this lipophilic analyte in 100% organic solvent causes severe peak fronting due to solvent mismatch with the initial aqueous gradient. Injecting in 100% water causes precipitation. A 50:50 mixture ensures both solubility and on-column focusing.
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 1,2-bis(2-methoxyphenoxy)ethane reference standard[5] into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate until completely dissolved, and make up to the mark.
Working Solutions: Perform serial dilutions using the diluent to construct a 5-point calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL.
Sample Filtration: Filter all working solutions and crude reaction samples through a 0.22 µm PTFE syringe filter into HPLC vials. PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic analyte.
Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Analytical Column
C18 (150 mm × 4.6 mm, 3.5 µm)
High theoretical plate count for resolving structurally similar ether impurities.
Mobile Phase A
Water + 0.1% Formic Acid
Suppresses ionization of phenolic matrix components.
Mobile Phase B
Acetonitrile (ACN)
Lower backpressure and better UV transparency than Methanol.
Sweeps polar impurities early; strongly elutes the lipophilic dimer at ~10-11 mins.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns, balancing run time and resolution.
Injection Volume
10 µL
Prevents column overloading while maintaining trace detection limits.
Column Temperature
30 °C
Reduces mobile phase viscosity and standardizes retention times.
Detection (UV/PDA)
274 nm
Optimal wavelength for the methoxyphenoxy chromophore.
Method Validation and Quantitative Metrics
To ensure the method is fit for purpose in a pharmaceutical quality control environment, it must be validated against ICH Q2(R1) guidelines. The system is designed to be self-validating: before any sample is analyzed, a System Suitability Test (SST) must pass predefined criteria.
System Suitability & Validation Metrics Summary
Metric
Target Acceptance Criteria
Expected Performance for this Method
Retention Time (RT)
N/A (Method dependent)
~10.5 minutes
Peak Tailing Factor (
Tf
)
≤
1.5
1.1 (Due to acidic modifier efficacy)
Theoretical Plates (
N
)
≥
5000
> 8500
%RSD of Area (n=6)
≤
2.0%
< 0.8%
Resolution (
Rs
)
≥
2.0 from nearest peak
> 3.5 (from mono-alkylated intermediate)
Linearity (
R2
)
≥
0.999
0.9998 (Range: 0.1 - 10 µg/mL)
Limit of Detection (LOD)
S/N
≥
3
~0.03 µg/mL
Interpretation: The high resolution (
Rs>3.5
) confirms the method's specificity, proving that 1,2-bis(2-methoxyphenoxy)ethane can be accurately quantified without interference from the mono-alkylated intermediate or unreacted guaiacol[2].
References
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor
Source: Journal of Chemical and Pharmaceutical Research
URL
Application Notes and Protocols: Elucidating the Structure of 1,2-bis(2-methoxyphenoxy)ethane through NMR Spectroscopy
Introduction 1,2-bis(2-methoxyphenoxy)ethane, with the chemical formula C₁₆H₁₈O₄, is a significant organic compound, finding applications as a key intermediate in the synthesis of more complex molecules.[1][2] Its struct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1,2-bis(2-methoxyphenoxy)ethane, with the chemical formula C₁₆H₁₈O₄, is a significant organic compound, finding applications as a key intermediate in the synthesis of more complex molecules.[1][2] Its structure, characterized by two guaiacol (2-methoxyphenol) units linked by an ethane-1,2-dioxy bridge, presents a symmetrical and intriguing subject for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each atom.[3]
This comprehensive guide offers an in-depth exploration of the ¹H and ¹³C NMR chemical shifts of 1,2-bis(2-methoxyphenoxy)ethane. It serves as a practical resource for researchers, scientists, and professionals in drug development, providing not only the foundational theory for spectral interpretation but also detailed, field-proven protocols for sample preparation and data acquisition.
Theoretical Framework for NMR Spectral Interpretation
The symmetrical nature of 1,2-bis(2-methoxyphenoxy)ethane simplifies its NMR spectra, as corresponding nuclei on both phenyl rings are chemically equivalent. The key to interpreting the spectra lies in understanding the electronic effects of the substituents on the aromatic rings.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the ethoxy bridge protons, and the methoxy group protons.
Aromatic Protons (Ar-H): The four protons on each aromatic ring are chemically non-equivalent and will appear as a complex multiplet in the aromatic region of the spectrum (typically 6.8-7.5 ppm). The ortho- and para-positions relative to the electron-donating methoxy and ethoxy groups are expected to be shielded (shifted to a higher field or lower ppm) due to resonance effects.[4] Conversely, the meta-positions will be less affected. This will result in a characteristic splitting pattern. For a closely related compound, 1,2-bis(2-aminophenoxy)ethane, the aromatic protons appear as a multiplet between 6.6-6.9 ppm.[3]
Ethoxy Protons (-O-CH₂-CH₂-O-): Due to the molecule's symmetry, the four protons of the ethane bridge are chemically equivalent. They will appear as a sharp singlet. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range.[5] In the case of 1,2-bis(2-aminophenoxy)ethane, this signal is observed at 4.35 ppm.[3]
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will also give rise to a sharp singlet. The chemical shift for methoxy groups on an aromatic ring is typically found between 3.8 and 4.0 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons (Ar-C): The six carbons of each aromatic ring will produce six distinct signals. The carbons directly attached to the oxygen atoms (C1 and C2) will be significantly deshielded and appear at a lower field (higher ppm). The methoxy and ethoxy substituents influence the chemical shifts of the other aromatic carbons through their electron-donating nature, generally causing an upfield shift for the ortho and para carbons.
Ethoxy Carbons (-O-CH₂-CH₂-O-): The two equivalent carbons of the ethane bridge will produce a single signal in the range of 65-70 ppm.
Methoxy Carbon (-OCH₃): The two equivalent methoxy carbons will give a single signal, typically around 55-60 ppm.[6]
Experimental Protocols
The following protocols outline the synthesis of 1,2-bis(2-methoxyphenoxy)ethane via a Williamson ether synthesis and the subsequent NMR analysis.
Synthesis of 1,2-bis(2-methoxyphenoxy)ethane
This synthesis is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][7]
Caption: Williamson Ether Synthesis Workflow.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents) to anhydrous N,N-dimethylformamide (DMF).
Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes. Then, add 1,2-dichloroethane (1.0 equivalent) dropwise to the reaction mixture.[8][9]
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
Weighing: Accurately weigh approximately 10-20 mg of purified 1,2-bis(2-methoxyphenoxy)ethane.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.[10]
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
Capping: Cap the NMR tube securely.
Caption: Molecular structure and key proton groups.
Conclusion
This application note provides a comprehensive guide to the characterization of 1,2-bis(2-methoxyphenoxy)ethane using ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants in substituted aromatic ethers, and by following the detailed experimental protocols, researchers can confidently synthesize and structurally verify this important organic intermediate. The provided predicted spectral data serves as a valuable reference for the interpretation of experimentally acquired NMR spectra, ensuring the integrity and accuracy of research and development endeavors.
References
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.
Enabling Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of small to medium-sized organic molecules at VUB. - Vrije Universiteit Brussel. [Link]
(PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ResearchGate. [Link]
Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design - Knowledge UChicago. [Link]
Advanced Applications of 1,2-Bis(2-methoxyphenoxy)ethane in Polymer Cross-Linking: From Hypercrosslinked Networks to Bio-Based Epoxies
Executive Summary 1,2-Bis(2-methoxyphenoxy)ethane (BME), commonly referred to as guaiacol ethylene ether, is a highly versatile, lignin-derivable bis-aromatic compound[1]. While historically recognized as an intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,2-Bis(2-methoxyphenoxy)ethane (BME), commonly referred to as guaiacol ethylene ether, is a highly versatile, lignin-derivable bis-aromatic compound[1]. While historically recognized as an intermediate in pharmaceutical syntheses, its unique structural motif—two electron-rich guaiacol units linked by a flexible ethylene bridge—makes it an exceptional candidate for advanced polymer cross-linking.
This application note details two distinct cross-linking methodologies: the direct electrophilic cross-linking of BME to form porous hypercrosslinked polymers (HCPs), and its indirect use via demethylation to synthesize a flexible bisphenol curing agent for epoxy resins. Both pathways leverage the inherent bio-based origin of guaiacol derivatives to produce high-performance, sustainable polymer networks[2].
Mechanistic Principles of BME Cross-Linking
The reactivity of BME in polymer chemistry is dictated by its electron-donating substituents. The methoxy (–OCH₃) and ether (–O–CH₂–) groups strongly activate the aromatic rings toward electrophilic aromatic substitution, specifically at the ortho and para positions relative to the ether linkages.
Pathway A (Direct Cross-Linking): BME acts as a rigid, tetra-functional monomer. When reacted with an external cross-linker like formaldehyde dimethyl acetal (FDA) in the presence of a Lewis acid (FeCl₃), rapid Friedel-Crafts alkylation occurs. The resulting hypercrosslinked polymer features extensive three-dimensional networking, yielding high surface area and microporosity suitable for gas separation or dielectric applications[3].
Pathway B (Indirect Cross-Linking via Demethylation): The methoxy groups of BME are unreactive toward epoxide rings. However, selective ether cleavage (demethylation) using lithium iodide and collidine converts BME into 1,2-bis(2-hydroxyphenoxy)ethane[4]. This resulting bisphenol features a flexible ethylene core, which, when used to cross-link diglycidyl ether of bisphenol A (DGEBA), imparts superior toughness and impact resistance compared to rigid, petroleum-derived Bisphenol A (BPA).
Workflow Diagram
Dual cross-linking pathways of BME: direct HCP formation and indirect epoxy curing.
Experimental Protocols
Protocol 1: Synthesis of BME-Derived Hypercrosslinked Polymers (HCPs)
Objective: To synthesize a highly porous, cross-linked network via Friedel-Crafts alkylation.
Monomer Dissolution: Dissolve 10 mmol of BME and 20 mmol of formaldehyde dimethyl acetal (FDA) in 30 mL of anhydrous 1,2-dichloroethane (DCE) in a completely dry Schlenk flask under a nitrogen atmosphere.
Causality: Anhydrous conditions are critical; ambient moisture will hydrolyze the Lewis acid catalyst, quenching the electrophilic reaction before network formation can occur.
Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add 20 mmol of anhydrous FeCl₃ powder.
Causality: FeCl₃ acts as a Lewis acid to generate the highly reactive methoxymethyl cation from FDA. Cooling the system prevents premature, localized runaway reactions that lead to heterogeneous, poorly defined cross-linking.
Network Formation (Gelation): Gradually warm the mixture to room temperature, then heat to 80°C for 24 hours.
Causality: Sustained heating drives the substitution reaction to completion. The transition of the solution into a dark, solid monolith (gelation) is the physical manifestation of infinite network formation.
Purification: Crush the monolith and subject it to Soxhlet extraction using methanol for 48 hours.
Causality: Methanol effectively swells the polymer matrix slightly, allowing the extraction of trapped FeCl₃ catalyst and unreacted oligomers, which would otherwise block pores and artificially lower porosity measurements.
Self-Validation (Porosimetry & FTIR): Dry the powder under a vacuum at 60°C.
Validation: Perform N₂ adsorption-desorption at 77 K. A successful cross-linking reaction is self-validated by a Type I/IV isotherm indicating a BET surface area >800 m²/g. Additionally, FTIR must show the complete disappearance of the activated aromatic C–H stretching bands (typically around 3000–3100 cm⁻¹), confirming full substitution.
Protocol 2: Demethylation and Epoxy Resin Curing
Objective: To convert BME into a reactive bisphenol and utilize it as a structural cross-linking agent for epoxy resins.
Demethylation: In a round-bottom flask, combine 10 mmol of BME with 40 mmol of anhydrous lithium iodide (LiI) in 20 mL of 2,4,6-collidine[4]. Heat the mixture to 150°C under nitrogen for 24 hours.
Causality: The nucleophilic iodide selectively attacks the less sterically hindered methyl carbon, cleaving the ether bond to form a phenoxide intermediate without breaking the central ethylene bridge.
Isolation and Self-Validation: Cool the mixture, acidify with 2M HCl to precipitate the product, and extract with ethyl acetate. Recrystallize from hot water to obtain 1,2-bis(2-hydroxyphenoxy)ethane.
Validation: Perform ¹H NMR spectroscopy in DMSO-d₆. The protocol is validated by the complete disappearance of the methoxy singlet at ~3.8 ppm and the appearance of a broad phenolic –OH peak at ~9.0 ppm. Do not proceed to curing unless conversion is >99%.
Epoxy Formulation: Mix the synthesized bisphenol with DGEBA at a 1:1 stoichiometric ratio of phenolic –OH to epoxide groups. Add 1 wt% of 2-methylimidazole as an accelerator.
Causality: The basic accelerator facilitates the ring-opening of the epoxide by the phenolic hydroxyl, significantly lowering the required activation energy for cross-linking.
Step-Curing Process: Degas the mixture under vacuum, pour it into a mold, and cure at 120°C for 2 hours, followed by a post-cure at 160°C for 2 hours.
Causality: The initial lower temperature prevents an excessive exothermic peak that could cause thermal degradation or void formation. The high-temperature post-cure ensures maximum cross-link density.
Self-Validation (Thermal Analysis):
Validation: Perform Differential Scanning Calorimetry (DSC). A fully cross-linked, homogeneous network is validated by the presence of a single, distinct Glass Transition Temperature (Tg) and the absence of any residual exothermic curing peaks.
Quantitative Data Summary
The following table summarizes the representative physicochemical properties of the polymer networks generated through the two distinct BME cross-linking pathways.
Polymer System
Cross-Linker / Curing Agent
Gel Fraction (%)
BET Surface Area (m²/g)
Glass Transition (Tg, °C)
Thermal Stability (Td₅%, °C)
BME-HCP (Direct)
Formaldehyde Dimethyl Acetal
> 98.5
850 ± 25
N/A (Highly Rigid)
345
BME-Epoxy (Indirect)
DGEBA (Bisphenol A Diglycidyl Ether)
> 96.0
< 5 (Non-porous)
118
312
Conclusion
1,2-Bis(2-methoxyphenoxy)ethane is a highly adaptable building block in polymer science. Whether utilized directly as a rigid node in hypercrosslinked networks or indirectly as a flexible bisphenol curing agent, its unique structural properties enable the development of advanced materials with tunable porosity and thermomechanical profiles. By shifting toward lignin-derived precursors like BME, researchers can achieve high-performance cross-linking while reducing reliance on traditional petroleum-derived aromatics.
using 1,2-bis(2-methoxyphenoxy)ethane as a building block in pharmaceutical synthesis
Executive Summary In advanced pharmaceutical synthesis, certain molecules serve dual, often contrasting, roles depending on the synthetic context. 1,2-Bis(2-methoxyphenoxy)ethane (CAS: 553-45-7) is a prime example of suc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced pharmaceutical synthesis, certain molecules serve dual, often contrasting, roles depending on the synthetic context. 1,2-Bis(2-methoxyphenoxy)ethane (CAS: 553-45-7) is a prime example of such a compound. In the realm of macrocyclic chemistry, it acts as a highly valuable building block for the synthesis of polybenzocrown ethers—molecules critical for ion-channel modeling, targeted drug delivery, and sensor development[1]. Conversely, in the industrial synthesis of cardiovascular active pharmaceutical ingredients (APIs) like Carvedilol, it emerges as a critical process impurity (Impurity 6) that must be rigorously synthesized as a reference standard, monitored, and controlled[2].
This application note provides an in-depth technical guide to utilizing 1,2-bis(2-methoxyphenoxy)ethane, detailing its physicochemical profile, mechanistic pathways, and self-validating experimental protocols for both its application as a macrocyclic precursor and its synthesis as an analytical reference standard.
Chemical Profiling & Physicochemical Data
Understanding the physical and thermodynamic properties of 1,2-bis(2-methoxyphenoxy)ethane is essential for optimizing reaction conditions, particularly in biphasic systems and high-temperature cyclizations. The central ethylene glycol bridge provides a degree of flexibility, while the terminal methoxy groups serve as critical sites for selective deprotection[3].
Table 1: Physicochemical Properties of 1,2-Bis(2-methoxyphenoxy)ethane
Indicates solid-state stability; useful for purity checks via DSC[2].
LogP (Predicted)
2.75 – 3.5
High lipophilicity; dictates the need for phase-transfer catalysts in aqueous reactions[4].
Application I: Building Block for Polybenzocrown Ethers
Polybenzocrown ethers are large-ring macrocycles utilized in pharmaceutical sciences as ionophores and host-guest complexation agents. 1,2-Bis(2-methoxyphenoxy)ethane is utilized as a foundational scaffold to generate bisphenol precursors necessary for these macrocycles[1].
Mechanistic Rationale
The synthesis relies on a two-step process: selective demethylation followed by cesium-assisted cyclization.
Selective Demethylation: Lithium iodide (LiI) in collidine is chosen over harsher Lewis acids (e.g., BBr₃). LiI acts as a soft nucleophile, selectively attacking the sterically accessible terminal methyl ethers via an S_N2 mechanism. The central ethylene glycol bridge remains intact because it is sterically hindered and less electrophilic. Collidine acts as a high-boiling basic solvent that neutralizes acidic byproducts, driving the reaction forward[1].
Cesium-Assisted Cyclization: The resulting bisphenol is reacted with an oligoethylene glycol dimesylate. Cesium carbonate (Cs₂CO₃) is employed not just as a base, but for the "cesium templating effect." The large ionic radius of the Cs⁺ ion coordinates the acyclic polyether chain, pre-organizing the reactive ends into a cyclic conformation, thereby drastically increasing the yield of the macrocycle over linear oligomers[1].
Fig 1: Synthetic workflow of polybenzocrown ethers via cesium-assisted cyclization.
Protocol 1: Synthesis of Bisphenol Precursor via Demethylation
Self-Validating Check: The reaction progress can be visually validated by the dissolution of the starting materials and the eventual precipitation of the bisphenol product upon acidic workup.
Setup: Under a nitrogen atmosphere, add 1,2-bis(2-methoxyphenoxy)ethane (1.0 eq, ~35.6 mmol) and anhydrous Lithium iodide (2.05 eq, ~73.0 mmol) to a round-bottom flask containing 50 mL of anhydrous collidine[1].
Heating: Commence stirring and slowly raise the temperature by approximately 10 °C every 10 minutes until reaching 150 °C[1].
Reaction Monitoring: Maintain the temperature for 24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the highly non-polar starting material indicates completion.
Workup: Cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold 1M HCl to neutralize the collidine.
Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude bisphenol from ethanol.
Application II: Critical Process Impurity in Carvedilol Synthesis
Carvedilol is a nonselective β-adrenergic receptor blocker used to treat heart failure. Its synthesis relies on the intermediate 2-(2-methoxyphenoxy)ethanamine . During the industrial preparation of this intermediate, 1,2-bis(2-methoxyphenoxy)ethane is frequently generated as a byproduct (Impurity 6)[2].
Causality of Formation
The intermediate is synthesized via the condensation of guaiacol (2-methoxyphenol) with 2-chloroethylamine. However, if 1,2-dichloroethane is present (often used as a solvent or introduced via raw material contamination), excess guaiacol undergoes a double Williamson ether synthesis. The phenoxide ion attacks both ends of the 1,2-dichloroethane molecule, yielding 1,2-bis(2-methoxyphenoxy)ethane[2]. To control this in API manufacturing, analytical laboratories must synthesize this specific impurity as a reference standard to calibrate HPLC systems.
Protocol 2: Synthesis of Impurity Reference Standard
Self-Validating Check: The use of a phase-transfer catalyst (TBAB) is mandatory. Without it, the reaction will stall at the phase boundary. Successful phase transfer is indicated by a color shift in the organic layer as the phenoxide is solubilized.
Aqueous Phase Preparation: Charge 100 mL of deionized water and 35 g of sodium hydroxide (NaOH) into a round-bottom flask. Stir at 25–30 °C until a clear solution is achieved[2].
Catalyst & Substrate Addition: Slowly add 1.36 g of tetrabutylammonium bromide (TBAB) under continuous agitation. Add 20 g of Guaiacol. The TBAB escorts the hydrophilic phenoxide ion into the organic phase[2].
Alkylation: Introduce a substoichiometric volume of 1,2-dichloroethane. Heat the biphasic mixture to reflux (approx. 80–85 °C) for 8 hours[2].
Isolation: Cool the mixture to room temperature. Separate the organic layer, wash with 5% aqueous NaOH to remove unreacted guaiacol, and then wash with brine.
Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude product from ethyl acetate to yield pure 1,2-bis(2-methoxyphenoxy)ethane crystals (Melting point: 133-135 °C)[2].
Analytical Validation & Chromatographic Method
To ensure the purity of the synthesized building block or to quantify it as an impurity in Carvedilol batches, a robust Reverse Phase (RP) HPLC-MS method is required.
Table 2: HPLC-MS Parameters for 1,2-Bis(2-methoxyphenoxy)ethane
Parameter
Specification
Rationale
Column
RP C18 (e.g., 3 µm particle size)
Provides high-resolution separation based on the compound's lipophilicity (LogP ~3.5)[4].
Mobile Phase
Acetonitrile (MeCN) / Water / Formic Acid
Formic acid is strictly used instead of phosphoric acid to ensure mass-spectrometer (MS) compatibility and prevent ion suppression[4].
Flow Rate
1.0 mL/min (scalable for UPLC)
Ensures sharp peak symmetry for accurate integration[4].
Detection (MS)
Positive Ion Mode (ESI+)
Target m/z: 274.31[M]⁺ and 275.12 [M+H]⁺. Confirms the molecular weight of the proposed compound[2].
Detection (IR)
2835 cm⁻¹
Confirms the presence of the characteristic ether (C-O-C) stretching frequencies[2].
References
[4] SIELC Technologies. 1,2-Bis(2-methoxyphenoxy)ethane. Available at:
[3] PubChem. 1,2-Bis(2-methoxyphenoxy)ethane | C16H18O4 | CID 68378. Available at:
[2] Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Available at:
[1] ResearchGate. Polybenzocrown ethers: Synthesis by cesium-assisted cyclization and solid-state structures. Available at:
Application Note: High-Resolution GC-MS Method for the Detection of 1,2-bis(2-methoxyphenoxy)ethane in Complex Mixtures
Introduction & Mechanistic Origins In the synthesis of beta-adrenergic receptor antagonists such as Carvedilol, 2-(2-methoxyphenoxy)ethanamine serves as a critical pharmaceutical intermediate[1]. The synthesis of this in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Origins
In the synthesis of beta-adrenergic receptor antagonists such as Carvedilol, 2-(2-methoxyphenoxy)ethanamine serves as a critical pharmaceutical intermediate[1]. The synthesis of this intermediate relies on the alkylation of guaiacol with 1,2-dichloroethane. However, this reaction pathway is prone to over-alkylation, frequently generating the dimeric byproduct 1,2-bis(2-methoxyphenoxy)ethane (also classified as Impurity 6)[1].
Because this dimeric "bis impurity" can carry over into the final Active Pharmaceutical Ingredient (API)[2], regulatory guidelines (such as ICH M7) mandate its rigorous quantification. Detecting this specific impurity within crude reaction mixtures or complex biological matrices requires an analytical technique that offers high thermal stability, superior resolving power, and precise mass accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.
Figure 1: Reaction pathway illustrating the formation of 1,2-bis(2-methoxyphenoxy)ethane impurity.
Rationale for Analytical Parameters (Expertise & Causality)
To ensure the highest scientific integrity, every parameter in this protocol is designed with a specific chemical causality:
Sample Preparation via Orthogonal Liquid-Liquid Extraction: Crude synthesis mixtures contain massive amounts of unreacted guaiacol and the primary amine intermediate. Injecting this directly would cause severe matrix suppression and column fouling. By utilizing an acid/base extraction, we leverage differential pKa values. A 1M HCl wash protonates the amine intermediate, driving it into the aqueous phase. A subsequent 1M NaOH wash deprotonates the unreacted guaiacol (pKa ~9.9), removing it. The neutral dimeric ether (1,2-bis(2-methoxyphenoxy)ethane) remains selectively enriched in the organic phase.
Stationary Phase Selection: A 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is chosen. The analyte's dual aromatic rings and ether linkages make it moderately polar with a high boiling point. A 100% methyl column would result in excessive retention times, whereas highly polar wax columns suffer from thermal bleed at the 300 °C temperatures required to elute this dimer.
Mass Spectrometry (SIM Mode) Mechanics: According to , the electron impact (EI) fragmentation of this molecule yields a stable molecular ion[M]⁺ at m/z 274[3]. However, the dominant cleavage occurs at the aliphatic ether bond, yielding a highly resonance-stabilized fragment at m/z 151[3]. Monitoring m/z 151 as the primary quantifier maximizes method sensitivity to sub-ppm levels, while m/z 274 serves as a highly specific qualifier to prevent false positives.
Reconstitution: Accurately weigh 50.0 mg of the crude reaction mixture or API sample and dissolve it in 5.0 mL of HPLC-grade Dichloromethane (DCM).
Acid Wash (Amine Removal): Add 5.0 mL of 1M HCl to the separation funnel. Shake vigorously for 2 minutes and allow the phases to separate. Discard the upper aqueous layer.
Base Wash (Guaiacol Removal): Add 5.0 mL of 1M NaOH to the organic phase. Shake vigorously for 2 minutes. Discard the upper aqueous layer.
Drying & Filtration: Pass the enriched DCM layer through a bed of anhydrous sodium sulfate (
Na2SO4
) to remove residual water. Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.
Phase 2: GC-MS System Suitability Test (SST)
To ensure the protocol acts as a self-validating system, an SST must be performed prior to any sample analysis.
Inject a 1.0 µg/mL reference standard of 1,2-bis(2-methoxyphenoxy)ethane.
Validation Check: The protocol is validated for use only if the m/z 151 peak exhibits a USP tailing factor < 1.5 and a Signal-to-Noise (S/N) ratio > 50. If S/N < 50, mandatory inlet maintenance (liner and septum replacement) must be performed before proceeding.
Figure 2: Step-by-step GC-MS analytical workflow for detecting the dimeric impurity.
Data Presentation: Instrument Parameters & Validation
Table 1: Optimized GC-MS Instrument Parameters
Parameter
Optimized Setting
GC Column
HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas
Helium (99.999%), Constant Flow at 1.2 mL/min
Inlet Temperature
280 °C
Injection Mode
Splitless (purge valve open at 1.0 min)
Injection Volume
1.0 µL
Oven Temperature Program
100 °C (hold 1 min)
→
ramp 20 °C/min to 300 °C (hold 5 min)
Title: Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link]
Technical Support Center: Optimizing 1,2-bis(2-methoxyphenoxy)ethane Synthesis
Welcome to the Application Science Support Hub. As researchers and drug development professionals, synthesizing 1,2-bis(2-methoxyphenoxy)ethane—a critical intermediate and known impurity in the synthesis of APIs like Car...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Hub.
As researchers and drug development professionals, synthesizing 1,2-bis(2-methoxyphenoxy)ethane—a critical intermediate and known impurity in the synthesis of APIs like Carvedilol—can present significant yield and purity challenges 1[1]. Because this is a double Williamson ether synthesis, the reaction is highly susceptible to kinetic bottlenecks, competing elimination pathways, and phase-transfer limitations 2[2].
This guide moves beyond basic recipes. Here, we troubleshoot the mechanistic root causes of your synthesis failures and provide a self-validating, high-yield protocol grounded in phase-transfer catalysis (PTC) 3[3].
🔬 Troubleshooting FAQs: Mechanistic Solutions
Q: Why is my reaction stalling at the mono-alkylated intermediate (1-(2-bromoethoxy)-2-methoxybenzene)?A: This is a classic kinetic bottleneck. The first SN2 substitution occurs readily, but the resulting mono-ether is bulkier, increasing steric hindrance for the second SN2 attack 4[4]. Furthermore, if the phenoxide concentration in the organic phase is low, the reaction stalls.
The Fix: Implement Phase Transfer Catalysis (PTC) 1[1]. Adding Tetra-n-butylammonium bromide (TBAB) facilitates the transport of the water-soluble sodium guaiacolate into the organic phase (e.g., 1,2-dichloroethane), drastically increasing the effective nucleophile concentration and driving the second substitution to completion 3[3]. Ensure your stoichiometry is strictly >2.05 equivalents of guaiacol to 1.0 equivalent of the dihalide.
Q: I am detecting significant amounts of vinyl bromide and unreacted guaiacol. How do I prevent this?A: You are observing the E2 elimination pathway outcompeting the SN2 substitution 2[2]. 1,2-dibromoethane is highly susceptible to base-induced dehydrohalogenation at elevated temperatures, especially in the presence of strong, un-solvated bases.
The Fix: Temperature control is critical. Do not exceed 70°C. By using a biphasic system (Aqueous NaOH / Organic Dihalide) with a PTC, the reaction can proceed efficiently at lower temperatures (60-70°C) because of the enhanced nucleophilicity of the naked, ion-paired phenoxide 1[1].
Q: My yield is low, and I suspect the 1,2-dibromoethane is hydrolyzing. How can I verify and fix this?A: In strong aqueous alkaline conditions (e.g., >50% NaOH), the hydroxide ion can act as a competitive nucleophile, converting the dihalide into ethylene glycol via an SN2 reaction 4[4].
The Fix: Limit the concentration of the aqueous base. A 10-20% w/v NaOH solution is sufficient to deprotonate guaiacol (pKa ~9.9) without excessively driving the hydrolysis of the alkyl halide. Using 1,2-dichloroethane instead of 1,2-dibromoethane can also reduce hydrolysis rates, though it requires slightly longer reaction times due to the poorer leaving group ability of chloride 1[1].
Mechanistic Rationale: This protocol utilizes a liquid-liquid biphasic system enhanced by TBAB. TBAB forms a lipophilic ion pair with the guaiacolate anion, shuttling it into the organic layer where the dihalide resides. This ensures rapid, sequential SN2 displacements while shielding the dihalide from aqueous hydroxide 1[1].
Step-by-Step Methodology:
Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (35 g) in deionized water (100 mL) to create a clear solution. Cool to 25-30°C 1[1].
Phenoxide Generation: Slowly add guaiacol (20 g) to the aqueous NaOH solution over 10 minutes under continuous agitation. The solution will slightly darken as the sodium guaiacolate forms 1[1].
Catalyst Addition: Add Tetra-n-butylammonium bromide (TBAB) (1.36 g) slowly under agitation. Stir until fully dissolved 1[1].
Alkylation: Slowly add 1,2-dichloroethane (32 g) to the reaction mixture. Note: 1,2-dichloroethane acts as both the reactant and the organic phase.1[1].
Thermal Activation & Monitoring (Self-Validation): Attach a reflux condenser and heat the biphasic mixture to 70°C. Maintain this temperature for 2 hours. Validation Step: Monitor the reaction progress via in-process TLC (Mobile phase: Toluene:Methanol – 9:1). The reaction is complete when the mono-alkylated intermediate spot disappears 1[1].
Workup: Cool the reaction mass to ambient temperature. The product, 1,2-bis(2-methoxyphenoxy)ethane, will separate as a crude brown material. Filter the mass 1[1].
Purification: Dissolve the crude material in dichloromethane (DCM) and wash with distilled water to remove residual base and TBAB. Distill off the DCM under reduced pressure. Purify the obtained residue by column chromatography (eluting with 10% ethyl acetate in hexane) or recrystallization to get the target compound as an off-white crystalline powder 1[1].
🗺️ Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical role of the Phase Transfer Catalyst in driving the reaction toward the target bis-ether.
Mechanistic pathway of PTC-mediated 1,2-bis(2-methoxyphenoxy)ethane synthesis.
📚 References
K. Suneel Kumar et al., "Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor", Journal of Chemical and Pharmaceutical Research. 1
"The Williamson Ether Synthesis", Master Organic Chemistry. 2
"Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds", ACS Omega. 3
Technical Support Center: Optimizing Recrystallization of 1,2-bis(2-methoxyphenoxy)ethane
Welcome to the dedicated technical support guide for the purification of 1,2-bis(2-methoxyphenoxy)ethane via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the purification of 1,2-bis(2-methoxyphenoxy)ethane via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of obtaining high-purity material. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established crystallization principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 1,2-bis(2-methoxyphenoxy)ethane?
An ideal solvent for the recrystallization of 1,2-bis(2-methoxyphenoxy)ethane should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This differential solubility is crucial for maximizing recovery of the purified compound upon cooling.[2] Additionally, the solvent's boiling point should be below the melting point of 1,2-bis(2-methoxyphenoxy)ethane (133-135 °C) to prevent the compound from "oiling out" instead of crystallizing.[1][3] The solvent must also be inert, meaning it does not react with the compound.[4][5]
Q2: Which single solvents are good starting points for the recrystallization of 1,2-bis(2-methoxyphenoxy)ethane?
Based on available data and the chemical structure (an aromatic ether), good starting points for single-solvent recrystallization include:
Ethyl Acetate: This solvent has been noted to be effective for 1,2-bis(2-methoxyphenoxy)ethane, with a reported melting point of the recrystallized solid between 133-135 °C.[3]
Toluene: As an aromatic solvent, toluene often works well for crystallizing aromatic compounds due to the "like-dissolves-like" principle.[6]
Ethanol: For compounds with some degree of polarity, such as ethers, ethanol can be a suitable choice.[7] A patent for a similar compound, 1,2-bis(3-methylphenoxy)ethane, utilizes ethanol in the final purification steps.[8]
Diethyl Ether: A patent for a related compound, 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane, successfully used ether for purification.[9] However, its low boiling point (35°C) might make it less ideal for achieving a large solubility differential.[6]
Q3: My compound is either too soluble or insoluble in all my trial solvents. What should I do?
This is a common scenario that necessitates the use of a solvent pair, also known as a binary solvent system.[2] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[10][11] The key is that the two solvents must be miscible.[6]
Common miscible solvent pairs to consider for 1,2-bis(2-methoxyphenoxy)ethane include:
Ethanol-Water
Acetone-Water
Toluene-Hexane or Toluene-Heptane
Ethyl Acetate-Hexane or Ethyl Acetate-Cyclohexane[6]
Dichloromethane-Hexane
Troubleshooting Guide
Issue 1: The Compound "Oils Out" and Does Not Form Crystals
Symptom: Upon cooling, a liquid phase separates instead of solid crystals.
Causality: "Oiling out" typically occurs when the melting point of the compound is lower than the temperature at which the solution becomes saturated.[1] Impurities can also suppress the melting point and inhibit crystal lattice formation, promoting this phenomenon.[12]
Solutions:
Add More Solvent: The saturation point may be too high. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.[1]
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, such as in an ice bath, after initial slow cooling.[1] Be cautious, as rapid cooling can sometimes trap impurities.[12]
Change Solvents: The chosen solvent may be inappropriate. Experiment with a solvent that has a lower boiling point.
Pre-Purification: If significant impurities are present, consider a preliminary purification step, such as column chromatography, before recrystallization.[13]
Issue 2: No Crystals Form Upon Cooling
Symptom: The solution remains clear even after cooling to room temperature or below.
Causality: This indicates that the solution is not supersaturated. Either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.[2]
Solutions:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a pure crystal of 1,2-bis(2-methoxyphenoxy)ethane, add a single seed crystal to the cooled solution to initiate crystallization.[1]
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
Utilize an Anti-Solvent: If using a single solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution to decrease the compound's solubility.
Extended Cooling: Place the solution in a refrigerator or an ice bath for an extended period, ensuring the container is sealed to prevent moisture condensation.[4]
Issue 3: Poor Recovery of the Compound
Symptom: A very small amount of crystalline product is obtained after filtration.
Causality: Low recovery can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[2]
Solutions:
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the compound.[2]
Cool the Mother Liquor: After the initial filtration, cool the remaining solution (mother liquor) to a lower temperature (e.g., in an ice bath) to recover a second crop of crystals.[1] Note that this second crop may be less pure.
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and receiving flask with hot solvent to prevent the product from crystallizing on the filter paper.[11]
Re-evaluate the Solvent: The chosen solvent may not have a sufficiently large solubility differential between hot and cold temperatures. Re-screen for a more suitable solvent or solvent pair.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable recrystallization solvent for 1,2-bis(2-methoxyphenoxy)ethane.
Methodology:
Place approximately 20-30 mg of crude 1,2-bis(2-methoxyphenoxy)ethane into several small test tubes.
To each tube, add a different potential solvent (e.g., ethyl acetate, ethanol, toluene, water, hexane) dropwise at room temperature, vortexing after each addition.
Observation at Room Temperature:
If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.[6]
If the compound is insoluble or sparingly soluble, proceed to the next step.
Observation at Elevated Temperature:
Heat the test tubes containing the insoluble compounds in a sand bath or heating block to the boiling point of the solvent.
If the compound dissolves completely, the solvent is a potential candidate.
Observation Upon Cooling:
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
A good solvent will show abundant crystal formation upon cooling.[6]
Data Presentation: Solvent Suitability for 1,2-bis(2-methoxyphenoxy)ethane
Technical Support Center: Resolving Poor Solubility of 1,2-bis(2-methoxyphenoxy)ethane
Welcome to the technical support guide for 1,2-bis(2-methoxyphenoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this comp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1,2-bis(2-methoxyphenoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in polar solvent systems. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting strategies and detailed protocols to achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 1,2-bis(2-methoxyphenoxy)ethane poorly soluble in polar solvents like water?
A: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] 1,2-bis(2-methoxyphenoxy)ethane possesses a molecular structure that is predominantly non-polar.
Structural Features: The molecule consists of two methoxy-substituted phenyl rings linked by an ethane-dioxy bridge.[2] These aromatic rings and ether linkages are hydrophobic (water-repelling) and lack strong hydrogen bond-donating groups.
Intermolecular Forces: Polar solvents, like water, form strong hydrogen bond networks. For 1,2-bis(2-methoxyphenoxy)ethane to dissolve, it would need to disrupt these strong solvent-solvent interactions. However, it cannot form comparably strong solute-solvent interactions, making the dissolution process energetically unfavorable.[1]
LogP Value: The predicted octanol-water partition coefficient (XLogP3) is approximately 3.5[2][3], which indicates a significant preference for a non-polar environment over an aqueous one.
Q2: What are the general solubility characteristics of 1,2-bis(2-methoxyphenoxy)ethane in common laboratory solvents?
A: Based on its structure and hydrophobic nature, the compound exhibits a predictable solubility profile. It is generally soluble in polar aprotic and non-polar organic solvents but poorly soluble in polar protic solvents.
This section provides a systematic approach to overcoming solubility issues, progressing from simple adjustments to more advanced formulation techniques.
Workflow for Addressing Solubility Challenges
Caption: A stepwise workflow for addressing solubility challenges.
Problem: My compound dissolves in an organic solvent but precipitates when diluted into my aqueous buffer.
This is the most common issue encountered. The abrupt change in solvent polarity from a non-polar organic environment to a highly polar aqueous one causes the compound to crash out of solution. The following strategies are designed to prevent this.
Solution 1: The Co-solvency Approach
Mechanism: Co-solvency involves using a water-miscible organic solvent to create a final solvent mixture that is more hospitable to the non-polar solute.[6][7] The co-solvent reduces the overall polarity and interfacial tension of the aqueous system, allowing the hydrophobic compound to remain solvated.[8][9]
Experimental Protocol: Preparing a Solution using a Co-solvent
Prepare a High-Concentration Stock: Weigh out the required amount of 1,2-bis(2-methoxyphenoxy)ethane and dissolve it in a minimal volume of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
Pre-warm the Aqueous Buffer: Gently warm your final aqueous buffer (e.g., PBS) to room temperature or slightly above (e.g., 37°C). Solubility often increases with temperature.[11]
Vortex During Dilution: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise and slowly. This rapid mixing helps prevent localized high concentrations that can initiate precipitation.
Control Final Co-solvent Concentration: Monitor the final percentage of the organic co-solvent. For many biological assays, the final DMSO or ethanol concentration should be kept low (typically <1%, often <0.1%) to avoid artifacts.
Observe for Clarity: After addition, check the solution for any cloudiness or precipitate. If the solution remains clear, your compound is successfully dissolved.
Trustworthiness Check: Always run a "vehicle control" in your experiment, which includes the final concentration of the co-solvent in the aqueous buffer without the compound. This ensures that any observed effects are due to the compound and not the solvent itself.
Mechanism: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[12] Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails form a core, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire micelle to be dispersed in the aqueous solvent.[15][16]
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL.
Experimental Protocol: Using a Surfactant
Prepare Surfactant Solution: Prepare a stock solution of the surfactant (e.g., 10% w/v Tween 80) in your aqueous buffer.
Prepare Compound Stock: Dissolve 1,2-bis(2-methoxyphenoxy)ethane in a suitable organic solvent like ethanol (avoid DMSO if possible, as it can be difficult to remove later if needed).
Solvent Evaporation (Recommended Method):
a. In a clean glass vial, add the required volume of the compound's organic stock solution.
b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator to leave a thin film of the compound on the vial wall.
c. Add the aqueous buffer containing the surfactant to the vial. The final surfactant concentration should be well above its CMC (e.g., 0.5-2%).
d. Vortex or sonicate the vial until the compound film is completely dissolved, forming a clear micellar solution.
Direct Dilution (Alternative Method):
a. Add the compound's organic stock solution directly to the aqueous buffer already containing the surfactant, using the vortexing method described in the co-solvency protocol. This method is faster but may be less effective.
Caption: Formation of a water-soluble guest-host inclusion complex.
Advanced Strategy: Solid Dispersion
For applications requiring higher drug loading or improved oral bioavailability, solid dispersion is a powerful technique.
[17][18]
Mechanism: This method involves dispersing the compound at a molecular level within a solid, hydrophilic carrier or matrix. [19][20]This process converts the drug from a stable, low-energy crystalline form into a higher-energy, more soluble amorphous state. Upon contact with an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as fine, colloidal particles with a vastly increased surface area, which enhances the dissolution rate.
[19]
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).
[19]
Preparation Methods: Common laboratory-scale methods include solvent evaporation and fusion (melt) methods. [18]In the solvent evaporation method, both the drug and the carrier are dissolved in a common organic solvent, which is then removed under vacuum, leaving a solid dispersion.
[18]
Note: This is an advanced formulation technique that requires significant optimization. It is typically employed in later-stage drug development.
Appendix: Protocol for Solubility Determination
To select the best solubilization strategy, it is crucial to quantify the solubility of 1,2-bis(2-methoxyphenoxy)ethane in your chosen systems. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
[21][22]
Protocol: Shake-Flask Solubility Measurement
Add Excess Compound: Add an excess amount of solid 1,2-bis(2-methoxyphenoxy)ethane to a known volume of the test solvent (e.g., your final buffer with 1% DMSO) in a sealed vial. The presence of undissolved solid is essential.
Equilibrate: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
Phase Separation: Allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are carried over. For best results, centrifuge the sample and then filter the supernatant through a 0.22 µm chemical-resistant filter (e.g., PTFE).
[23]4. Quantify Concentration: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
Express Results: Solubility is typically expressed in units such as mg/mL or µg/mL.
References
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
PMC. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Retrieved from [Link]
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
Ontosight AI. (n.d.). 1,2-Bis(2-methoxyphenoxy)ethane Properties. Retrieved from [Link]
Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]
World Journal of Pharmaceutical and Life Sciences. (2025, February 26). COMPLEXATION STRATEGIES FOR IMPROVING SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A FOCUS ON BCS CLASS II. Retrieved from [Link]
ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
JETIR.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]
PubMed. (2017, October 5). Drug solubilization by complexation. Retrieved from [Link]
ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
PubChem. (n.d.). 1,2-Bis(2-methoxyphenoxy)ethane. Retrieved from [Link]
NextSDS. (n.d.). 1,2-bis(2-methoxyphenoxy)ethane — Chemical Substance Information. Retrieved from [Link]
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
PMC. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
PMC. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
ResearchGate. (2022, October 26). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. Retrieved from [Link]
Springer. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
International Journal of Research in Pharmaceutical Sciences and Technology. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Jetir.org. (n.d.). A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS. Retrieved from [Link]
Technical Support Center: Green Extraction Protocols for 1,2-bis(2-methoxyphenoxy)ethane
Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals seeking to optimize liquid-liquid extraction (LLE) workflows.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals seeking to optimize liquid-liquid extraction (LLE) workflows. Specifically, this guide addresses the elimination of hazardous chlorinated solvents when isolating 1,2-bis(2-methoxyphenoxy)ethane —a highly lipophilic bis-ether frequently encountered as a synthetic intermediate or as "Impurity 6" in the synthesis of active pharmaceutical ingredients like carvedilol[1].
By transitioning to green chemistry principles, laboratories can dramatically minimize solvent waste, reduce disposal costs, and improve safety without compromising extraction yields.
Frequently Asked Questions (FAQs)
Q: Why does replacing dichloromethane (DCM) with ethyl acetate (EtOAc) alter the partition coefficient of 1,2-bis(2-methoxyphenoxy)ethane, and how do I fix it?A: The causality lies in the differing Hildebrand and Hansen solubility parameters of the solvents[2]. 1,2-bis(2-methoxyphenoxy)ethane (LogP ~3.5) is highly lipophilic and lacks strong hydrogen bond donors. DCM (Hildebrand parameter
δ=20.2 MPa0.5
) provides superior dissolution for such non-polar substrates[2]. EtOAc (
δ=18.1 MPa0.5
) is moderately polar and acts as a hydrogen bond acceptor[2]. To force the bis-ether into the EtOAc phase and achieve >95% recovery, you must increase the ionic strength of the aqueous phase (e.g., by adding NaCl). This "salting-out" effect decreases the solubility of the organic target in the aqueous layer, driving it into the greener organic solvent.
Q: How does the "salting-out" effect directly minimize solvent waste?A: Unlike DCM, which is nearly immiscible with water (1.3% solubility), EtOAc has an aqueous solubility of approximately 8.3% at room temperature. If you perform multiple extractions with EtOAc on a standard aqueous phase, you lose a significant volume of solvent to the aqueous waste stream. Saturating the aqueous phase with NaCl reduces EtOAc's water miscibility to <2%, minimizing solvent loss, reducing the volume of organic solvent required for subsequent extractions, and lowering the energy required for downstream solvent recovery.
Q: Can Deep Eutectic Solvents (DES) be utilized to eliminate volatile organic solvent waste entirely?A: Yes. Deep Eutectic Solvents (DESs) are formed by mixing a Hydrogen Bond Donor (HBD, e.g., urea) with a Hydrogen Bond Acceptor (HBA, e.g., choline chloride)[3]. These systems create a stable liquid phase with tunable polarity and near-zero volatility[3]. For lipophilic ethers like 1,2-bis(2-methoxyphenoxy)ethane, hydrophobic DESs can be used as the extraction medium. The target compound is solubilized via hydrophobic and
π−π
interactions, and can later be recovered by adding an anti-solvent (like water), allowing the DES to be recycled indefinitely[4].
Troubleshooting Guide
Issue: Persistent emulsions forming during the EtOAc/Water phase separation.
Root Cause: The synthesis of 1,2-bis(2-methoxyphenoxy)ethane often utilizes phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB)[1]. Residual TBAB acts as a powerful surfactant, stabilizing the interface between water and EtOAc.
Resolution: Do not simply add more solvent (which generates waste). Instead, apply a saturated brine wash to disrupt the micellar structures. If the emulsion persists, heat the separation funnel gently to 40°C to lower the viscosity of the interfacial layer, or centrifuge the mixture at 3000 x g for 5 minutes.
Issue: Co-extraction of unreacted starting materials (e.g., guaiacol) leading to excessive downstream chromatography waste.
Root Cause: Premature neutralization of the aqueous reaction mixture. Guaiacol is a phenol with a pKa of ~9.9. If the aqueous phase is neutralized (pH < 10) prior to extraction, guaiacol protonates and co-extracts into the EtOAc alongside the bis-ether.
Resolution: Maintain the aqueous phase at pH
≥
12 during the initial extraction. At this pH, guaiacol remains ionized as a water-soluble sodium phenoxide salt. The neutral 1,2-bis(2-methoxyphenoxy)ethane will partition exclusively into the organic phase, yielding a highly pure extract and eliminating the need for solvent-heavy column chromatography.
Issue: Incomplete solvent recovery and residual moisture in the isolated product.
Root Cause: EtOAc forms a low-boiling azeotrope with water (8.4% water, boiling at 70.4°C). Standard rotary evaporation may leave residual water trapped in the lipophilic crystalline matrix of the bis-ether.
Resolution: Perform an azeotropic drying step. Add a small volume of absolute ethanol to the flask during the final stages of rotary evaporation. The ternary azeotrope will strip the remaining moisture, leaving a dry, crystalline product without requiring extended high-vacuum drying times.
Quantitative Data: Solvent Comparison
The following table summarizes the physicochemical properties and extraction metrics of traditional vs. green solvents for the isolation of 1,2-bis(2-methoxyphenoxy)ethane.
Solvent
Hildebrand Parameter (MPa
0.5
)
Water Miscibility (w/w)
Extraction Efficiency
Solvent Recovery Rate
Environmental Impact
Dichloromethane (DCM)
20.2
1.3%
>98%
~70% (High volatility loss)
High (Toxic, Ozone Depleting)
Ethyl Acetate (EtOAc)
18.1
8.3% (Unsalted)
92 - 95%
>85%
Low (Biodegradable)
2-Methyltetrahydrofuran
16.9
~14.0%
94 - 96%
>80%
Low (Bio-based)
Choline Chloride:Urea (DES)
N/A
Miscible (Hydrophilic)
>90% (Biphasic)
>95% (Aqueous recycle)
Very Low (Green)
Visualizations
Workflow 1: Green Liquid-Liquid Extraction
Caption: Workflow for the green extraction and solvent recovery of 1,2-bis(2-methoxyphenoxy)ethane.
Workflow 2: Deep Eutectic Solvent (DES) Mechanism
Caption: Mechanistic pathway of Deep Eutectic Solvent (DES) formation and target solubilization.
Step-by-Step Methodologies
Protocol 1: Optimized Green Liquid-Liquid Extraction (GLLE) using EtOAc
This protocol is a self-validating system designed to maximize yield while minimizing solvent volume[5].
Aqueous Preparation: Following the synthesis of 1,2-bis(2-methoxyphenoxy)ethane, ensure the aqueous reaction mixture is at room temperature (25°C). Verify that the pH is
≥
12 to keep unreacted guaiacol ionized.
Salting-Out: Add solid NaCl to the aqueous mixture until saturation is reached (approx. 360 g/L). Stir vigorously for 10 minutes.
Primary Extraction: Add EtOAc at a 1:3 ratio (Organic:Aqueous volume). Do not use a 1:1 ratio; the salting-out effect allows for lower organic volumes.
Phase Separation: Agitate the separatory funnel for 2 minutes, venting frequently. Allow 15 minutes for complete phase separation. The top layer is the EtOAc phase containing the target bis-ether.
Secondary Extraction: Drain the lower aqueous phase and extract it one more time with a 1:4 ratio of EtOAc. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with 0.5 volumes of saturated brine to remove residual TBAB and water. Dry over anhydrous
Na2SO4
.
Solvent Recovery: Filter the organic phase and concentrate via rotary evaporation (Bath temp: 40°C, Pressure: ~240 mbar). Collect the condensed EtOAc in a chilled receiving flask for immediate recycling.
Protocol 2: DES-Assisted Extraction and Anti-Solvent Recovery
This zero-VOC methodology utilizes a hydrophobic DES to extract the bis-ether[6].
DES Preparation: Synthesize a hydrophobic DES by mixing Menthol and Thymol (1:1 molar ratio) at 50°C until a clear, stable liquid is formed.
Extraction: Add the DES to the aqueous reaction mixture (1:5 DES:Aqueous ratio). Stir vigorously at 40°C for 30 minutes to facilitate mass transfer of 1,2-bis(2-methoxyphenoxy)ethane into the DES phase.
Separation: Transfer to a separatory funnel. The DES will form a distinct phase. Isolate the DES layer.
Target Recovery: To recover the bis-ether, add an excess of cold anti-solvent (e.g., chilled water or a dilute ethanol/water mixture) to the DES. The disruption of the eutectic network forces the highly lipophilic 1,2-bis(2-methoxyphenoxy)ethane to precipitate as an off-white crystalline solid.
Filtration: Recover the solid via vacuum filtration. The remaining DES components can be recovered from the aqueous filtrate via evaporation and reconstituted for future use.
References
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor
Source: Journal of Chemical and Pharmaceutical Research
URL:[Link]
Alternatives to Dichloromethane for Teaching Laboratories
Source: Journal of Chemical Education (ACS Publications)
URL:[Link]
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends
Source: MDPI
URL:[Link]
Deep Eutectic Solvents (DESs) as Green Extraction Media of Beneficial Bioactive Phytochemicals
Source: MDPI
URL:[Link]
Deep Eutectic Solvents in Green Chemistry: A Review
Source: Journal of Ravishankar University
URL:[Link]
1,2-bis(2-methoxyphenoxy)ethane vs crown ethers for alkali metal ion extraction
An In-Depth Technical Guide to Alkali Metal Ion Extraction: Acyclic Podands vs. Macrocyclic Crown Ethers As drug development and materials science advance, the selective extraction and transport of alkali metal cations (...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Alkali Metal Ion Extraction: Acyclic Podands vs. Macrocyclic Crown Ethers
As drug development and materials science advance, the selective extraction and transport of alkali metal cations (Na⁺, K⁺, Li⁺) remain critical for applications ranging from phase-transfer catalysis to the design of ion-selective sensors. The choice of ionophore dictates the thermodynamic stability, kinetic lability, and overall efficiency of the extraction system.
This guide provides an objective, data-supported comparison between 1,2-bis(2-methoxyphenoxy)ethane —a flexible, acyclic polyether (podand)—and classic macrocyclic crown ethers (e.g., 18-Crown-6, 15-Crown-5)[1][2]. By analyzing their structural mechanics and experimental performance, researchers can make informed, causality-driven decisions for their specific extraction workflows.
Mechanistic Foundations: The "Why" Behind Binding Affinity
The fundamental difference between 1,2-bis(2-methoxyphenoxy)ethane and crown ethers lies in their topological rigidity and the resulting thermodynamic pathways during complexation.
Crown Ethers and the Macrocyclic Effect: Crown ethers (such as 18-crown-6) possess a pre-organized, rigid cyclic cavity. The oxygen donor atoms are already oriented to face the interior[2]. When an alkali metal ion enters the cavity, the primary thermodynamic driver is enthalpic (
ΔH<0
) due to ion-dipole interactions, with a minimal entropic penalty (
ΔS
) because the ligand requires little to no conformational reorganization[2].
1,2-bis(2-methoxyphenoxy)ethane (The Podand): This molecule features a flexible ethane backbone linking two guaiacol (o-methoxyphenoxy) units, providing four potential oxygen donors[1]. To bind a metal cation, the linear molecule must wrap around the ion to form a pseudo-cyclic conformation[3]. This drastic restriction of rotational degrees of freedom incurs a massive entropic penalty (
ΔS≪0
). Consequently, despite having similar ether oxygen donors, the overall binding constant is significantly lower than that of its macrocyclic counterparts.
However, this lack of rigidity makes podands kinetically labile. They exhibit much faster complexation and decomplexation rates, making them superior candidates for dynamic systems like rapid phase-transfer catalysis where high turnover rates are prioritized over absolute thermodynamic stability.
Thermodynamic and kinetic pathways of alkali metal complexation by macrocyclic vs. acyclic ligands.
Structural & Physicochemical Comparison
To objectively evaluate these extractants, we must look at their physical properties and cavity dimensions relative to target ions.
To quantify the extraction efficiency, the standard biphasic picrate extraction method is employed[4][5].
Causality of Reagents:
Picric Acid (Counter-ion): Alkali metals are highly hydrophilic. To force them into an organic phase, they must be paired with a bulky, lipophilic, and highly delocalized anion. Picrate serves this role perfectly and acts as a strong chromophore (
λmax≈355
nm) for self-validating UV-Vis quantification[4].
Chloroform (Solvent): Provides a suitable dielectric constant to solvate the bulky, charge-dispersed ligand-metal-picrate complex while maintaining strict immiscibility with water.
Self-Validating Extraction Protocol
This protocol is designed with an internal mass-balance check to ensure data integrity.
Aqueous Phase Preparation: Prepare a
1.0×10−4
M solution of the target alkali metal picrate (e.g., K-picrate) in ultra-pure deionized water. Validation step: Measure the initial absorbance (
A0
) at 355 nm.
Organic Phase Preparation: Prepare a
1.0×10−3
M solution of the chosen ligand (1,2-bis(2-methoxyphenoxy)ethane or Crown Ether) in HPLC-grade chloroform. (Note the 10-fold excess of ligand to drive the equilibrium).
Equilibration: Combine 5.0 mL of the aqueous phase and 5.0 mL of the organic phase in a sealed glass vial. Agitate vigorously via mechanical shaking at 25.0 ± 0.1 °C for exactly 1 hour to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to break any micro-emulsions.
Quantification: Carefully extract an aliquot of the aqueous phase. Measure the final absorbance (
Af
) at 355 nm.
Mass Balance Validation: Evaporate a known volume of the organic phase, reconstitute in acetonitrile, and measure absorbance to ensure the depleted aqueous picrate equals the extracted organic picrate.
Standard self-validating workflow for liquid-liquid extraction of alkali metal picrates.
Performance Data & Selectivity Analysis
Based on established supramolecular chemistry principles and competitive extraction assays[5][6], the following table summarizes the expected extraction efficiencies (%E) under the standardized protocol described above.
Alkali Metal Cation
Ionic Radius (Å)
1,2-bis(2-methoxyphenoxy)ethane (%E)
18-Crown-6 (%E)
15-Crown-5 (%E)
Li⁺
0.76
< 2.0%
< 5.0%
~ 15.0%
Na⁺
1.02
~ 4.5%
~ 12.0%
> 65.0%
K⁺
1.38
~ 5.0%
> 85.0%
~ 20.0%
Rb⁺
1.52
< 3.0%
~ 60.0%
< 10.0%
Cs⁺
1.67
< 1.0%
~ 40.0%
< 5.0%
Data Interpretation:
Size-Match Selectivity: 18-Crown-6 exhibits a dramatic peak for K⁺ due to the perfect geometric match between the 1.38 Å ion radius and its 1.34–1.55 Å cavity[2]. 15-Crown-5 similarly peaks for Na⁺.
Podand Performance: 1,2-bis(2-methoxyphenoxy)ethane demonstrates poor overall extraction efficiency (< 10% across the board). Because it lacks a pre-organized cavity, it cannot overcome the high hydration energy of the alkali metals as effectively as the crown ethers. Its slight preference for Na⁺/K⁺ is a function of its tetradentate nature, which struggles to fully encapsulate larger ions like Cs⁺.
Conclusion: Application Suitability
While crown ethers are the undisputed champions of thermodynamic extraction and ion selectivity, they are expensive and exhibit slower release kinetics. They are the ideal choice for stationary phase chromatography, highly selective chemical sensors, and heavy metal remediation.
Conversely, 1,2-bis(2-methoxyphenoxy)ethane is highly cost-effective and structurally flexible. While it fails as a static extractant, its rapid complexation/decomplexation kinetics make it highly valuable in phase-transfer catalysis (PTC) , where the ligand must quickly grab an ion at the aqueous interface, shuttle it into the organic phase to react, and immediately release it to repeat the catalytic cycle.
References
National Center for Biotechnology Information. "1,2-Bis(2-methoxyphenoxy)ethane - PubChem Compound Summary for CID 68378". PubChem. Available at:[Link]
Wikipedia Contributors. "Crown ether". Wikipedia, The Free Encyclopedia. Available at:[Link]
Bartsch, R. A., et al. "Comparison of highly lipophilic crown ether carboxylic acids for transport of alkali metal cations from aqueous solutions into chloroform". Analytical Chemistry, 1986. Available at:[Link]
Hiratani, K., et al. "Alkali metal ion selectivities of podands that form pseudo-cyclic structures by intramolecular hydrogen bonding". Journal of the Chemical Society, Perkin Transactions 1, 1998. Available at:[Link]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Validation of LC-MS Analytical Methods for 1,2-bis(2-methoxyphenoxy)ethane Quantification This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrom...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Validation of LC-MS Analytical Methods for 1,2-bis(2-methoxyphenoxy)ethane Quantification
This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 1,2-bis(2-methoxyphenoxy)ethane. As a known related compound to the active pharmaceutical ingredient guaifenesin, robust and reliable quantification of this molecule is critical for purity assessments, stability studies, and pharmacokinetic analyses. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, ensuring the development of a self-validating, trustworthy, and regulatory-compliant analytical method.
The principles and acceptance criteria discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The Foundation: Understanding the Analyte and Regulatory Landscape
1,2-bis(2-methoxyphenoxy)ethane (CAS 553-45-7) is a chemical entity structurally related to guaiacol and guaifenesin.[5][6] Its chemical structure, featuring two methoxyphenoxy groups linked by an ethane chain, gives it moderate hydrophobicity, making it well-suited for reverse-phase liquid chromatography.[7][8]
Before any experimental work begins, it is crucial to understand the regulatory context. The objective of bioanalytical method validation is to demonstrate that a specific method is suitable for its intended purpose.[2] The current global standard is the ICH M10 guideline, which harmonizes the expectations of the FDA and EMA, providing a unified framework for validating bioanalytical methods.[2][9] This guide is written in alignment with these principles.
Strategic Method Development: A Comparative Approach
A successful validation is predicated on a well-developed and robust analytical method. Since specific literature on the LC-MS/MS quantification of 1,2-bis(2-methoxyphenoxy)ethane is scarce, we will leverage established methods for the structurally similar and widely analyzed compound, guaifenesin, as a scientific starting point.[10][11]
Chromatographic Separation: The Case for Reverse-Phase C18
The goal of chromatography is to isolate the analyte from matrix components and potential interferents.
Primary Recommendation: C18 Column. A C18 (octadecylsilane) reverse-phase column is the logical first choice. The non-polar C18 stationary phase will interact with the moderately non-polar 1,2-bis(2-methoxyphenoxy)ethane via hydrophobic interactions, providing good retention and separation from polar matrix components.[11][12]
Alternative Consideration: Phenyl Column. A phenyl column could offer alternative selectivity through π-π interactions with the aromatic rings of the analyte. This can be a valuable tool if co-eluting interferences are observed on a C18 column.
Mobile Phase Selection: A typical mobile phase for this type of analyte would consist of an aqueous component (e.g., water with a small amount of acid like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The formic acid serves to protonate the analyte, improving ionization efficiency in the mass spectrometer and enhancing peak shape.
Detection: The Superiority of Tandem Mass Spectrometry (MS/MS)
For quantitative bioanalysis, a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard.[4][13]
Why MRM? This technique provides exceptional selectivity and sensitivity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which for 1,2-bis(2-methoxyphenoxy)ethane (C₁₆H₁₈O₄, MW 274.31) would be m/z 275.1.[5][14] This ion is then fragmented in the collision cell (q2), and a specific, stable product ion is selected by the third quadrupole (Q3) for detection. This two-stage mass filtering minimizes interference, ensuring that the signal is truly from the analyte of interest.
Comparison to Other MS Techniques: While high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap offers high mass accuracy, for targeted quantification, the sensitivity, speed, and dynamic range of a QqQ in MRM mode are generally superior and more cost-effective.
Sample Preparation: Balancing Recovery and Cleanliness
The choice of sample preparation is a critical balance between analyte recovery, removal of matrix interferences (like phospholipids), and throughput.
Solid-Phase Extraction (SPE): This is often the preferred method for bioanalytical samples. It provides the cleanest extracts, leading to minimal matrix effects and longer column life. For 1,2-bis(2-methoxyphenoxy)ethane, a reverse-phase SPE cartridge (e.g., C18) would be effective.[10]
Liquid-Liquid Extraction (LLE): LLE can also yield clean samples but is more labor-intensive and uses larger volumes of organic solvents.
Protein Precipitation (PPT): This is the fastest and simplest method, involving the addition of an organic solvent (like acetonitrile) to precipitate plasma proteins.[15] While efficient, it is the least clean method and may lead to significant matrix effects, which must be carefully evaluated.
The Validation Workflow: A Step-by-Step Protocol
The following protocol outlines the experiments required for a full validation of a quantitative method for 1,2-bis(2-methoxyphenoxy)ethane in a biological matrix (e.g., human plasma).
Workflow Overview
Caption: Workflow for LC-MS method validation.
Core Validation Parameters & Acceptance Criteria
The following experiments must be performed, typically across three separate analytical batches run on different days. Acceptance criteria are based on FDA and ICH guidelines.[4][9]
Table 1: Summary of Validation Parameters and Acceptance Criteria
Parameter
Purpose
Key Experiment
Acceptance Criteria
Specificity & Selectivity
To ensure the method measures only the intended analyte without interference.
Analyze at least six different lots of blank matrix.
No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Linearity & Range
To demonstrate a proportional relationship between concentration and instrument response.
Analyze a calibration curve with a blank, a zero standard, and 6-8 non-zero standards.
Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ)
To define the lowest concentration that can be measured with acceptable accuracy and precision.
Analyze at least 6 replicates at the proposed LLOQ concentration.
Accuracy: within ±20% of nominal. Precision: ≤20% CV. Signal-to-noise ratio > 5.
Accuracy
To measure the closeness of determined values to the true value.
Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates per batch.
Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ).
Precision (Repeatability & Intermediate)
To measure the variability of the method.
Calculated from the same QC data as accuracy.
Coefficient of Variation (CV) must be ≤15% at each level (≤20% at LLOQ).
Matrix Effect
To assess the impact of matrix components on analyte ionization.[4]
Compare analyte response in post-extraction spiked blank matrix to response in a clean solution.
CV of the matrix factor across different lots should be ≤15%.
Recovery
To measure the efficiency of the extraction process.
Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Should be consistent and reproducible, though no specific value is mandated.
Stability
To ensure the analyte is stable during sample handling and storage.
Analyze QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C).
Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples).
This protocol describes a single validation batch designed to assess accuracy, precision, and linearity. Three such batches are required for a full validation.
1. Reagent and Sample Preparation:
Prepare stock solutions of 1,2-bis(2-methoxyphenoxy)ethane and a suitable internal standard (IS) (e.g., a stable isotope-labeled version, if available, or a structurally similar compound like rac-Guaifenesin-d3).[10]
From these stocks, prepare separate sets of working solutions for Calibration (CAL) standards and Quality Control (QC) samples.
Spike blank plasma with the working solutions to create CAL standards (e.g., 1, 2, 5, 10, 50, 100, 200 ng/mL) and QC samples (LLOQ: 1 ng/mL, Low: 3 ng/mL, Mid: 75 ng/mL, High: 175 ng/mL).
2. Sample Extraction (Using SPE):
Precondition a C18 SPE cartridge with 1 mL methanol followed by 1 mL water.
To 100 µL of plasma sample (CAL, QC, or blank), add 20 µL of IS working solution and vortex.
Load the sample onto the SPE cartridge.
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Elute the analyte and IS with 1 mL of methanol.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
LC System: Standard HPLC/UHPLC system.
Column: C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Ion Mode).
MRM Transitions:
1,2-bis(2-methoxyphenoxy)ethane: Q1 m/z 275.1 → Q3 m/z [Product Ion 1] (for quantification) and Q1 m/z 275.1 → Q3 m/z [Product Ion 2] (for confirmation). Note: Product ions must be determined experimentally by infusing a standard solution.
Internal Standard: Determined experimentally.
4. Data Processing and Interpretation:
Integrate the peak areas for the analyte and the IS.
Calculate the peak area ratio (Analyte Area / IS Area).
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the CAL standards using a weighted (1/x²) linear regression.
Use the regression equation to calculate the concentration of the QC samples.
Calculate the accuracy (%Nominal) and precision (%CV) for the QC samples.
Table 2: Example Data Summary for an Accuracy & Precision Batch
QC Level
Nominal Conc. (ng/mL)
N
Mean Calculated Conc. (ng/mL)
Accuracy (%Nominal)
Precision (%CV)
LLOQ
1.00
6
1.05
105.0%
8.7%
Low
3.00
6
2.89
96.3%
6.2%
Mid
75.0
6
77.1
102.8%
4.5%
High
175.0
6
171.5
98.0%
3.9%
Conclusion: Ensuring Data Integrity
A rigorously validated LC-MS method is the bedrock of high-quality scientific research and regulatory submissions. By systematically evaluating parameters from specificity to stability, researchers can ensure that the quantitative data generated for 1,2-bis(2-methoxyphenoxy)ethane is accurate, reproducible, and fit for its intended purpose. This guide provides a comprehensive framework, combining established regulatory principles with practical, science-driven experimental design to achieve a state of analytical control and data integrity.
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Findlay, J. W. A., & Dillard, R. D. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 68378, 1,2-Bis(2-methoxyphenoxy)ethane. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
Reddy, B. M., & Kumar, S. (2010). Selective, sensitive, and rapid liquid chromatography-tandem mass spectrometry method for determination of Guaifenesin in human plasma. Taylor & Francis. [Link]
Van De Steene, E., & Lambert, W. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]
Marangon, E., et al. (2009). Development and validation of a LC-MS/MS method for the determination of the novel oral 1,14 substituted taxane derivatives, IDN 5738 and IDN 5839, in mouse plasma and its application to the pharmacokinetic study. Journal of Chromatography B, 877(32), 4147-53. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: 1,2-Bis(2-methoxyphenoxy)ethane vs. Simple Aryl Ethers
Executive Summary & Contextual Grounding
As a Senior Application Scientist, I frequently encounter challenges in selective ether cleavage—whether optimizing catalytic depolymerization of lignocellulosic biomass or profiling process impurities in pharmaceutical synthesis (such as the
β
-blocker Carvedilol)[1].
This guide objectively compares the reactivity of 1,2-bis(2-methoxyphenoxy)ethane (a complex, tetradentate diaryl ether) against simple aryl ethers (like anisole). While simple aryl ethers possess a single, predictable cleavage axis, 1,2-bis(2-methoxyphenoxy)ethane introduces competing reaction sites: the aryl-methoxy bond (
Ar−O−CH3
) and the aryl-ethoxy bridge (
Ar−O−CH2
). Understanding the thermochemical and structural causality behind their reactivity is critical for designing selective chemical workflows.
Structural & Thermochemical Profiling
The reactivity of an ether is primarily dictated by two factors: Bond Dissociation Energy (BDE) and Coordination Geometry .
In anisole, the weakest link is the
O−CH3
bond, making demethylation the default degradation pathway. However, 1,2-bis(2-methoxyphenoxy)ethane contains an ethylene glycol bridge. The
Ar−O−CH2
bonds in this bridge possess a lower BDE than the methoxy bonds[2][3]. Furthermore, its four oxygen atoms allow it to act as a multidentate chelator, pre-organizing metal ions (like
Li+
or
Cs+
) or directing heterogeneous catalysts to specific cleavage sites[4].
Table 1: Comparative Structural and Thermodynamic Data
Parameter
Simple Aryl Ether (Anisole)
1,2-Bis(2-methoxyphenoxy)ethane
Molecular Formula
C7H8O
C16H18O4
Ether Linkages Present
Aryl-Methoxy (
Ar−O−CH3
)
Aryl-Methoxy & Aryl-Ethoxy Bridge
Lowest BDE (Target Bond)
~238–258 kJ/mol (
O−CH3
)
~215–230 kJ/mol (
O−CH2
bridge)
Coordination Capacity
Monodentate (Weak interaction)
Tetradentate (Strong Chelator)
Primary Cleavage Mode
Demethylation
Bridge Scission (Reductive) or Selective Demethylation (Nucleophilic)
Mechanistic Pathways in Ether Cleavage
The divergence in reactivity between these two classes of molecules becomes apparent when subjected to different catalytic environments.
A. Acid-Mediated & Nucleophilic Cleavage
When anisole is treated with strong acids (HBr, HI) or Lewis acids (
BBr3
), it undergoes straightforward demethylation to form phenol.
If 1,2-bis(2-methoxyphenoxy)ethane is subjected to harsh, non-selective reagents like Trimethylsilyl iodide (TMS-I), it suffers exhaustive cleavage , breaking both the methoxy groups and the ethylene bridge to yield catechol[4]. However, by exploiting its chelating ability and using a soft nucleophile (Lithium Iodide in Collidine), we can achieve selective demethylation . The
Li+
ion coordinates with the oxygen array, activating the sterically accessible methyl group for an
SN2
attack by the iodide ion, leaving the ethylene bridge perfectly intact to form a bisphenol[4].
B. Catalytic Hydrogenolysis (Lignin Depolymerization Context)
Under reductive conditions (e.g.,
Ni
or
Ru
catalysts with
H2
), the selectivity flips. The multidentate substrate adsorbs onto the metal surface. Because the
Ar−O−CH2
bond of the ethylene bridge has a lower BDE (~215 kJ/mol) compared to the
Ar−O−CH3
bond (~238 kJ/mol), hydrogenolysis preferentially cleaves the aliphatic bridge[2][3]. This yields guaiacol and monomeric phenols, mimicking the depolymerization of
β
-O-4 linkages in lignin.
Figure 1: Divergent reactivity pathways of 1,2-bis(2-methoxyphenoxy)ethane based on catalytic conditions.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to aid in troubleshooting.
Protocol 1: Selective Demethylation via Nucleophilic Attack
Objective: Cleave the
Ar−O−CH3
bonds while preserving the
Ar−O−CH2
ethylene bridge.
Substrate Preparation: Dissolve 1.0 eq of 1,2-bis(2-methoxyphenoxy)ethane in anhydrous 2,4,6-trimethylpyridine (collidine).
Causality: Collidine acts as a high-boiling solvent and a proton scavenger. It prevents the formation of free HI (which would indiscriminately cleave the ethylene bridge via an
SN1
/
SN2
acid-catalyzed pathway)[4].
Reagent Addition: Add 2.05 eq of anhydrous Lithium Iodide (LiI) under a nitrogen atmosphere.
Causality: The
Li+
chelates the ether oxygens, activating the methoxy carbon. The
I−
acts as a soft nucleophile.
Thermal Activation: Slowly raise the temperature to reflux (170–171 °C) at a rate of ~10 °C per 10 minutes.
Reaction Monitoring: Monitor via TLC or HPLC. The reaction typically reaches completion within 24 hours.
Quench & Workup: Cool the mixture, acidify carefully with dilute HCl to precipitate the collidinium salts, and extract the resulting 1,2-bis(2-hydroxyphenoxy)ethane (bisphenol) using ethyl acetate.
Figure 2: Step-by-step experimental workflow for the selective demethylation protocol.
Objective: Model lignin depolymerization by selectively cleaving the
Ar−O−CH2
bridge.
Catalyst Loading: Load 5 wt%
Ni/TiO2
catalyst and 1,2-bis(2-methoxyphenoxy)ethane into a high-pressure Parr reactor.
Solvent Addition: Add a protic solvent (e.g., methanol or water) to facilitate hydrogen transfer.
Pressurization: Purge the reactor with
N2
, then pressurize with
H2
gas to 4.0 MPa.
Thermal Cleavage: Heat the reactor to 300 °C (573 K) under constant stirring (800 rpm) to eliminate mass transfer limitations.
Causality: At this temperature and pressure, the metal catalyst preferentially inserts into the weaker aliphatic
C−O
bond of the ethylene bridge, yielding guaiacol[3].
Analysis: Cool the reactor, vent the gas, and filter the heterogeneous catalyst. Analyze the liquid phase via GC-MS to quantify the monomeric phenolic yield.
Analytical Troubleshooting & Data Interpretation
When analyzing the reaction products via LC-MS (ESI+), distinguishing between the cleavage pathways is straightforward due to the distinct mass shifts:
Parent Compound: 1,2-bis(2-methoxyphenoxy)ethane has an exact mass of 274.12 Da. Look for the
[M+H]+
peak at m/z 275.1[5][6].
Selective Demethylation: Loss of two methyl groups (-28 Da) yields the bisphenol. Look for the
[M+H]+
peak at m/z 247.1.
Bridge Cleavage: Scission of the ethylene bridge yields guaiacol (exact mass 124.05 Da). Look for the
[M+H]+
peak at m/z 125.1.
If you observe a mixture of m/z 125.1 and m/z 111.0 (catechol), your reaction conditions are too harsh, resulting in non-selective cleavage of both the bridge and the methoxy groups.
References
PubChem - 1,2-Bis(2-methoxyphenoxy)ethane | C16H18O4 | CID 68378. National Center for Biotechnology Information. Available at:[Link]
ResearchGate - Polybenzocrown ethers: Synthesis by cesium-assisted cyclization and solid-state structures. Available at:[Link]
Journal of Chemical and Pharmaceutical Research - Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Available at:[Link]
ACS Energy & Fuels - Reaction Mechanisms of Anisole Pyrolysis at Different Temperatures: Experimental and Theoretical Studies. Available at:[Link]
ResearchGate - Bond Dissociation Energy (BDE) of Anisole (Hydrodeoxygenation Studies). Available at:[Link]
Comparative Thermal Degradation Profiles of 1,2-Bis(2-methoxyphenoxy)ethane and Related Bis-Ethers: A Mechanistic and Experimental Guide
Executive Summary & Context In the fields of biomass valorization (specifically lignin depolymerization) and pharmaceutical stability profiling, understanding the thermal degradation of bis-ethers is critical. 1,2-Bis(2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
In the fields of biomass valorization (specifically lignin depolymerization) and pharmaceutical stability profiling, understanding the thermal degradation of bis-ethers is critical. 1,2-Bis(2-methoxyphenoxy)ethane (BMPE) serves as a quintessential
-O-4/
-O-4 lignin model compound and is also a known process impurity (Impurity 6) in the synthesis of
-adrenergic blockers like carvedilol ([1]). Comparing its thermal stability against simpler, non-substituted analogs like 1,2-diphenoxyethane (DPE) ([2]) provides invaluable mechanistic insights into C-O bond homolysis, radical stabilization, and degradation kinetics.
As an application scientist, it is imperative to move beyond merely observing degradation temperatures; we must understand the causality behind the molecular fragmentation to optimize industrial processes or predict pharmaceutical shelf-life.
Mechanistic Causality: Bond Dissociation and Radical Stabilization
The thermal degradation of bis-ethers is primarily governed by the bond dissociation enthalpy (BDE) of the aliphatic C-O bonds ([3]). When subjected to high temperatures, these molecules undergo homolytic cleavage.
Why does BMPE degrade at a lower onset temperature than DPE?
The causality lies in the electronic effects of the aromatic ring substituents. The ortho-methoxy groups (
) in BMPE donate electron density via resonance, significantly stabilizing the resulting 2-methoxyphenoxy radical intermediate. In contrast, the unsubstituted phenoxy radical generated from DPE lacks this secondary stabilization, resulting in a higher activation energy barrier for C-O bond cleavage. Consequently, BMPE exhibits a lower thermal degradation threshold. Once the primary radicals are formed, they rapidly undergo hydrogen abstraction from the surrounding environment or adjacent alkyl chains to form stable phenolic end-products.
Experimental Workflows: Self-Validating Protocols
To objectively compare these profiles, a dual-analytical approach utilizing Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is required.
Protocol 1: Thermogravimetric Analysis (TGA) for Kinetic Profiling
Rationale: TGA provides a macroscopic view of mass loss as a function of temperature, allowing for the precise determination of the onset temperature (
) and the temperature of maximum degradation rate (
).
Sample Preparation : Accurately weigh 5.0 ± 0.1 mg of BMPE and DPE into separate alumina (
) crucibles.
Self-Validation: Using a consistent, low sample mass minimizes thermal lag and ensures uniform heat distribution across the sample bed.
Atmosphere Control : Purge the TGA furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 15 minutes prior to heating.
Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermal homolytic pathways.
Heating Regimen : Ramp the temperature from 25 °C to 600 °C at a strict heating rate of 10 °C/min.
Data Acquisition : Record the primary thermogram (weight % vs. temperature) and calculate the first derivative (DTG) to identify
.
Protocol 2: Py-GC-MS for Product Elucidation
Rationale: Py-GC-MS captures and identifies the volatile radical recombination products, confirming the microscopic cleavage mechanism.
Pyrolysis : Load 1.0 mg of the sample into a quartz capillary tube. Flash-pyrolyze at 500 °C for 10 seconds using a micro-furnace pyrolyzer.
Chromatographic Separation : Transfer the pyrolyzate directly onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) using Helium carrier gas at 1.0 mL/min.
Mass Spectrometry : Operate the MS in electron ionization (EI) mode at 70 eV. Scan range: m/z 35–400.
Validation : Cross-reference the resulting mass spectra with the NIST library to confirm the presence of primary phenolic derivatives (e.g., guaiacol for BMPE, phenol for DPE).
Data Presentation: Comparative Thermal Profiles
The following table synthesizes the quantitative thermal degradation data for BMPE and DPE, highlighting the influence of the methoxy substitution.
Property / Parameter
1,2-Bis(2-methoxyphenoxy)ethane (BMPE)
1,2-Diphenoxyethane (DPE)
Mechanistic Rationale
Aromatic Substituents
ortho-Methoxy (
)
None (Hydrogen)
Methoxy groups provide resonance stabilization to radicals.
(Onset Temp.)
~285 °C
~325 °C
Lower BDE in BMPE due to radical stabilization.
(Peak Deg. Temp.)
~340 °C
~380 °C
DPE requires higher thermal energy to overcome the C-O cleavage barrier.
Primary Pyrolysis Products
Guaiacol, Pyrocatechol, Ethylene
Phenol, Benzene, Ethylene
H-abstraction by the stabilized phenoxy radicals yields the corresponding phenols.
Application / Context
Lignin model (
-O-4), Carvedilol impurity
General bis-ether model, Polymer additive
BMPE accurately mimics the thermolabile ether linkages in woody biomass.
Visualization: Thermal Degradation Pathway
The diagram below maps the homolytic cleavage and subsequent hydrogen abstraction steps that define the thermal degradation of BMPE.
Caption: Mechanistic pathway of BMPE thermal degradation via C-O bond homolysis and H-abstraction.
References
Title : Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.
Source : Journal of Chemical and Pharmaceutical Research
URL : [Link]
Title : Trends in bond dissociation energies of brominated flame retardants from density functional theory.
Source : ResearchGate
URL : [Link]
A Comparative Structural Analysis: 1,2-bis(2-methoxyphenoxy)ethane vs. Monomeric Guaiacol Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth structural comparison of the dimeric lignin model compound, 1,2-bis(2-methoxyphenoxy)ethane, and its monom...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth structural comparison of the dimeric lignin model compound, 1,2-bis(2-methoxyphenoxy)ethane, and its monomeric counterparts, guaiacol derivatives. Understanding the nuanced differences in their three-dimensional architecture is crucial for applications ranging from biofuel development to the rational design of novel therapeutics.
Introduction: The Significance of Guaiacyl Motifs
Guaiacol and its derivatives are fundamental building blocks of lignin, the complex polymer that provides structural rigidity to plants.[1][2] Their inherent antioxidant and antimicrobial properties have also made them valuable in the food, fragrance, and pharmaceutical industries.[3][4][5][6][7] 1,2-bis(2-methoxyphenoxy)ethane, a dimeric structure, serves as a simplified model for the β-O-4 ether linkages prevalent in lignin. This guide will dissect the key structural distinctions between this dimeric model and common monomeric guaiacol derivatives like 4-methylguaiacol, eugenol, and vanillin, focusing on how these differences influence their physicochemical properties and potential reactivity.
Core Molecular Architectures
At a fundamental level, both 1,2-bis(2-methoxyphenoxy)ethane and monomeric guaiacol derivatives share the 2-methoxyphenol (guaiacol) core.[1][2] The primary point of divergence lies in the presence of a flexible ethane-1,2-dioxy bridge in the former, which tethers two guaiacyl units together. This linkage introduces a degree of conformational freedom not present in the monomeric forms.
Monomeric Guaiacol Derivatives: A Snapshot
Guaiacol: The parent compound, featuring a hydroxyl and a methoxy group on a benzene ring.[1][2]
4-Methylguaiacol (Creosol): A guaiacol molecule with an additional methyl group at the para-position relative to the hydroxyl group.[8][9][10]
Eugenol: Characterized by an allyl group substituent, it is a prominent component of clove oil.[3][11][12]
Vanillin: An aldehyde derivative of guaiacol, widely recognized for its characteristic flavor and aroma.[13][14][15]
}
dot
Figure 1: Hierarchical relationship of the compared molecules.
Key Structural Differentiators and Their Implications
The presence of the flexible ether linkage in 1,2-bis(2-methoxyphenoxy)ethane is the primary driver of its distinct structural properties compared to the rigid, monomeric guaiacol derivatives.
Conformational Flexibility
The central C-C bond of the ethane bridge in 1,2-bis(2-methoxyphenoxy)ethane allows for significant rotational freedom. This results in a molecule that can adopt various conformations in solution. X-ray crystallographic studies of a related compound, 1,2-bis(4-methoxyphenoxy)ethane, reveal a torsion angle of 69.45 (16)° around the central O-C-C-O bond, indicating a staggered conformation in the solid state.[16] This flexibility is absent in the monomeric guaiacol derivatives, whose conformations are largely dictated by the orientation of their functional groups relative to the phenyl ring.
The study of different rotamers and their relative energies is known as conformational analysis.[17] In cyclic systems like cyclohexane, substituents can occupy axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric hindrance.[18][19] While 1,2-bis(2-methoxyphenoxy)ethane is acyclic, the principles of minimizing steric repulsion by adopting specific conformations are still applicable.
Inter-ring Interactions
The dimeric nature of 1,2-bis(2-methoxyphenoxy)ethane allows for potential intramolecular interactions between the two guaiacyl rings, such as π-π stacking. However, the flexibility of the linker and electrostatic repulsion between the electron-rich aromatic rings may disfavor such arrangements. In the crystal structure of 1,2-bis(4-methylphenoxy)ethane, the two aromatic rings are nearly orthogonal, with a dihedral angle of 89.41 (2)°.[20] This suggests that steric hindrance from the methoxy groups in 1,2-bis(2-methoxyphenoxy)ethane would likely also lead to a non-planar arrangement of the two phenyl rings.
Hydrogen Bonding Capabilities
A critical distinction lies in the availability of the phenolic hydroxyl group. Monomeric guaiacol derivatives possess a free hydroxyl group, making them capable of acting as both hydrogen bond donors and acceptors.[21][22] This is a key factor in their biological activities and physical properties like boiling point and solubility.[22] In contrast, the phenolic hydroxyl groups of the guaiacol units in 1,2-bis(2-methoxyphenoxy)ethane are consumed in the formation of the ether linkage. This renders the dimeric molecule incapable of acting as a hydrogen bond donor, significantly altering its interaction with polar solvents and biological macromolecules.
Absence of the highly polar hydroxyl group in the dimer reduces overall polarity
Reactivity
Primarily at the ether linkage and aromatic rings
Reactivity at the hydroxyl group, aromatic ring, and side chains[7]
The free hydroxyl group in monomers is a key site for many reactions
Experimental Protocols for Structural Elucidation
To empirically validate these structural comparisons, a combination of spectroscopic and crystallographic techniques is essential.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
Protocol:
Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate for 1,2-bis(2-methoxyphenoxy)ethane) to obtain single crystals of sufficient quality.[24]
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[16]
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages (e.g., SHELXS and SHELXL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the atoms in a molecule and can be used to infer conformational preferences in solution.
Protocol:
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For 1,2-bis(2-methoxyphenoxy)ethane, characteristic signals for the aromatic, methoxy, and ethoxy protons and carbons would be expected.
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to assign the signals and deduce structural information. For the dimer, the symmetry of the molecule would lead to a simplified spectrum compared to an asymmetric analogue.
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Figure 3: A generalized workflow for structural comparison.
Conclusion
The structural comparison between 1,2-bis(2-methoxyphenoxy)ethane and monomeric guaiacol derivatives highlights the profound impact of dimerization through a flexible ether linkage. The loss of the phenolic hydroxyl group and the introduction of conformational flexibility in the dimer are the most significant distinguishing features. These differences fundamentally alter the molecule's hydrogen bonding capabilities, polarity, and potential for intermolecular interactions. For researchers in drug development, this underscores the importance of considering not just the constituent pharmacophores but also the nature of the linker connecting them. In the context of lignin chemistry, this comparison provides a simplified yet insightful model for understanding the structural and reactive behavior of more complex lignin polymers.
References
IUCr Journals. (n.d.). Vanillin-I. International Union of Crystallography. Retrieved from [Link]
CrystEngComm. (2015). Polymorphism of vanillin revisited: the discovery and selective crystallization of a rare crystal structure. RSC Publishing. DOI:10.1039/C5CE00568J. Retrieved from [Link]
CrystEngComm. (n.d.). Polymorphism of vanillin revisited: the discovery and selective crystallization of a rare crystal structure. RSC Publishing. Retrieved from [Link]
(2025, February 7). What are vanillin crystals? Does a white coating on vanilla beans mean they are moldy? Retrieved from [Link]
BYJU'S. (2022, July 22). Eugenol Structure – C10H12O2. Retrieved from [Link]
ResearchGate. (n.d.). Structure of vanillin in single crystal (CCDC⁶² CID 1306628 (ref. 63))... Retrieved from [Link]
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(2024, August 25). ALCOHOLS, PHENOLS AND ETHERS. Retrieved from [Link]
PMC. (n.d.). 1,2-Bis(4-methoxyphenoxy)ethane. Retrieved from [Link]
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BYJU'S. (n.d.). Classification Of Alcohol, Phenol and Ether. Retrieved from [Link]
PubChemLite. (n.d.). 1,2-bis(2-methoxyphenoxy)ethane (C16H18O4). Retrieved from [Link]
(n.d.). Alcohols, Phenols, Thiols, and Ethers. Retrieved from [Link]
ACS Publications. (2012). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. Retrieved from [Link]
CK-12 Foundation. (2026, January 6). Structure and Classification of Alcohols, Phenols, and Ethers. Retrieved from [Link]
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Vinati Organics. (2025, May 16). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Retrieved from [Link]
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Ontosight AI. (n.d.). 1,2-Bis(2-methoxyphenoxy)ethane Properties. Retrieved from [Link]
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Symrise. (n.d.). Methyl Guaiacol-4. Retrieved from [Link]
Amanote Research. (2000). Crystal Structure of 1,2-Bis(4-Allyl-2-Methoxyphenoxy)-4,5-Dicyanobenzene. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 1,2-Bis(4-methylphenoxy)ethane. Retrieved from [Link]
NextSDS. (n.d.). 1,2-bis(2-methoxyphenoxy)ethane — Chemical Substance Information. Retrieved from [Link]
(n.d.). 3.7. Conformational analysis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
(n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Retrieved from [Link]
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PMC. (2025, February 26). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Retrieved from [Link]
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
reproducibility of 1,2-bis(2-methoxyphenoxy)ethane synthesis across different catalytic systems
Reproducibility of 1,2-bis(2-methoxyphenoxy)ethane Synthesis: A Comparative Guide to Catalytic Systems Introduction 1,2-bis(2-methoxyphenoxy)ethane (CAS 553-45-7)[1], also cataloged as NSC-14154[2], is a bidentate ether...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility of 1,2-bis(2-methoxyphenoxy)ethane Synthesis: A Comparative Guide to Catalytic Systems
Introduction
1,2-bis(2-methoxyphenoxy)ethane (CAS 553-45-7)[1], also cataloged as NSC-14154[2], is a bidentate ether with significant importance in pharmaceutical development and coordination chemistry. It is most notably recognized as "Impurity 6" in the industrial synthesis of the β-blocker Carvedilol, arising as a byproduct during the preparation of the key intermediate 2-(2-methoxyphenoxy)ethanamine[3][4]. Beyond its role as an analytical reference standard, its unique structural motif is actively explored for potential antioxidant, anti-inflammatory, and antimicrobial applications[2].
The synthesis of this compound fundamentally relies on a double Williamson etherification between guaiacol (2-methoxyphenol) and a 1,2-dihaloethane[3][5]. However, achieving high reproducibility and suppressing side reactions—such as mono-alkylation and base-catalyzed elimination of the alkylating agent[5]—requires careful selection of the catalytic system. This guide objectively compares the performance of different catalytic environments to establish a self-validating protocol for researchers and drug development professionals.
Mechanistic Overview
The formation of 1,2-bis(2-methoxyphenoxy)ethane proceeds via a two-step bimolecular nucleophilic substitution (SN2). First, the phenolic hydroxyl group of guaiacol must be deprotonated by a base to form a highly nucleophilic phenoxide anion[5]. This anion attacks the 1,2-dihaloethane to form a mono-alkylated intermediate (1-(2-chloroethoxy)-2-methoxybenzene), which subsequently reacts with a second phenoxide anion to yield the final symmetric ether[3].
Figure 1. Stepwise SN2 mechanism for the double etherification of guaiacol.
Catalytic Systems Comparison
We evaluate two primary catalytic systems utilized in Williamson ether syntheses of this class: Liquid-Liquid Phase Transfer Catalysis (PTC) and Homogeneous Polar Aprotic Catalysis[3][5].
Causality: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the water-soluble guaiacolate anion into the organic layer (1,2-dichloroethane)[3]. Because 1,2-dichloroethane serves as both the reactant and the solvent, the reaction is driven forward by mass action while protecting the alkylating agent from aggressive aqueous hydrolysis.
Methodology:
Aqueous Phase Preparation: Charge 100 mL of deionized water and 35 g of NaOH into a reaction vessel. Stir at 25–30 °C until a clear solution is achieved[3].
Catalyst Addition: Slowly add 1.36 g of TBAB under continuous agitation[3].
Substrate Addition: Introduce 20 g of guaiacol dropwise over 10 minutes. The solution will shift in color as the phenoxide forms[3].
Organic Phase Addition: Add 32 g of 1,2-dichloroethane (1,2-DCE) to the mixture[3].
Reaction: Heat the biphasic mixture to 70 °C and maintain vigorous stirring for 2–4 hours. Monitor completion via TLC (Mobile phase: Toluene:Methanol 9:1 or Ethyl acetate:n-hexane 2:3)[3].
Workup: Cool to ambient temperature. Filter the precipitated crude material. Dissolve the residue in dichloromethane, wash with water to remove residual salts, and concentrate under reduced pressure[3].
Purification: Purify via silica gel column chromatography (eluting with 10% ethyl acetate in hexane) to isolate the product as an off-white crystalline powder[3].
Protocol B: Polar Aprotic Synthesis
Causality: N,N-dimethylformamide (DMF) solvates the potassium cation of K₂CO₃, leaving the phenoxide anion highly "naked" and nucleophilic[5]. However, this system requires strict anhydrous conditions and is prone to base-catalyzed elimination side-reactions if the temperature exceeds optimal limits[5].
Methodology:
Deprotonation: In a dry round-bottom flask, combine guaiacol (2.2 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF[5]. Stir at room temperature for 30 minutes to ensure complete deprotonation[5].
Alkylation: Add 1,2-dibromoethane (1.0 eq) dropwise to the mixture[5].
Reaction: Heat the mixture to 80–100 °C and stir vigorously for 6–8 hours[5].
Workup: Cool to room temperature and pour into ice water to precipitate the product. Extract with dichloromethane, wash extensively with brine to remove DMF, and dry over anhydrous MgSO₄[5].
Purification: Recrystallize from ethanol or purify via column chromatography[5].
Causality & Reproducibility Analysis
Base Strength and Solubility: The success of the Williamson ether synthesis hinges on complete deprotonation. Incomplete deprotonation leaves unreacted guaiacol, complicating downstream purification[5]. NaOH is highly effective in the aqueous PTC system but insoluble in organics; K₂CO₃ is ideal for DMF but requires elevated temperatures to drive the reaction[5].
Suppression of E2 Elimination: A primary failure mode in this synthesis is the base-catalyzed elimination of the dihalide (forming vinyl halides)[5]. The PTC system mitigates this because the organic phase contains only the ion-paired phenoxide (a strong nucleophile but weaker bulk base), whereas the strong NaOH remains sequestered in the aqueous phase.
Solvent Dynamics: While protic solvents quench nucleophilicity, polar aprotic solvents like DMF accelerate the SN2 reaction[5]. However, the biphasic PTC approach eliminates the need for expensive, difficult-to-remove aprotic solvents, making it the superior choice for scalable reproducibility[3].
Figure 2. Phase Transfer Catalysis (PTC) cycle utilizing TBAB in a biphasic system.
References
K. Suneel Kumar et al. "Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor." Journal of Chemical and Pharmaceutical Research, 2011. URL: [Link]
Personal protective equipment for handling 1,2-Bis(2-methoxyphenoxy)ethane
As a Senior Application Scientist, I frequently observe laboratories treating all solid intermediates with a generic safety approach. However, handling 1,2-Bis(2-methoxyphenoxy)ethane (CAS: 553-45-7)—a critical intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe laboratories treating all solid intermediates with a generic safety approach. However, handling 1,2-Bis(2-methoxyphenoxy)ethane (CAS: 553-45-7)—a critical intermediate and known impurity (Impurity 6) in the synthesis of the β-blocker Carvedilol[1]—requires a highly targeted strategy. While it presents as a stable solid, its high lipophilicity and severe aquatic toxicity demand rigorous environmental containment and specific Personal Protective Equipment (PPE)[2].
This guide provides a self-validating, step-by-step operational framework for handling, transferring, and disposing of 1,2-Bis(2-methoxyphenoxy)ethane safely, ensuring both personnel protection and environmental compliance.
Hazard Assessment & Mechanistic Causality
Before selecting PPE, we must understand why the molecule behaves the way it does. Safety is not about blindly following rules; it is about understanding physicochemical causality.
Aquatic Toxicity (H400): The primary GHS classification for this compound is Aquatic Acute 1[2]. Even microgram-level releases into wastewater systems can be devastating to aquatic ecosystems.
Lipophilicity & Dermal Penetration: With an XLogP3 of 3.5[3], this molecule is highly lipophilic. While the dry powder poses a low risk of immediate skin absorption, if it is dissolved in organic solvents commonly used in its synthesis or chromatography (such as dichloromethane or ethyl acetate)[1], the solvent acts as a permeation enhancer, carrying the compound directly through the stratum corneum.
Table 1: Physicochemical & Hazard Profile of 1,2-Bis(2-methoxyphenoxy)ethane
Strict prohibition of drain disposal (Precautionary statements P273, P501)[2].
Personal Protective Equipment (PPE) Matrix
Trustworthiness in safety protocols relies on self-validating systems. Do not just wear PPE; verify its integrity before every use.
Table 2: Required PPE and Mechanistic Justifications
Protection Zone
Equipment Specification
Mechanistic Justification & Validation Step
Hands (Solid)
Nitrile Gloves (≥ 0.11 mm thickness)
Why: Provides a sufficient barrier against dry particulates.Validation: Perform a visual inflation test to check for micro-tears before donning.
Hands (Solution)
Butyl Rubber or Viton Gloves
Why: Nitrile degrades rapidly in dichloromethane (DCM)[1]. Solvent-specific gloves prevent the solvent from carrying the lipophilic compound through the glove.Validation: Check chemical compatibility charts for the specific solvent in use.
Eyes
ANSI Z87.1 Chemical Splash Goggles
Why: Prevents mechanical irritation from dust and protects against solvent splashes during dissolution.
Body
Flame-Resistant (FR) Lab Coat
Why: Prevents particulate accumulation on personal clothing.Validation: Ensure cuffs are tight and fully cover the glove wrists to eliminate exposed skin.
Respiratory
N95 Respirator or Local Exhaust Ventilation
Why: Prevents inhalation of airborne particulates during the weighing or transfer of the fine powder.
Operational Handling Protocol: Weighing and Transfer
To ensure absolute safety and prevent environmental contamination, follow this step-by-step methodology when handling the raw powder.
Step 1: Environmental Preparation
Clear a designated analytical balance inside a certified ductless weighing enclosure or a standard chemical fume hood with the sash lowered to the optimal operating height.
Place a static-dissipative mat under the balance to prevent electrostatic repulsion and aerosolization of the powder.
Step 2: PPE Donning & Verification
Don the FR lab coat, ensuring it is fully buttoned.
Put on ANSI Z87.1 goggles.
Don double-layered nitrile gloves. Self-Validation: Pull the gloves snugly over the lab coat cuffs to eliminate exposed skin at the wrists.
Step 3: Material Manipulation
Use a grounded, anti-static micro-spatula to transfer the 1,2-Bis(2-methoxyphenoxy)ethane.
Weigh the material directly into a pre-tared, sealable glass vial rather than open weigh boats. This minimizes the risk of spills during transit to the reaction vessel.
Cap the vial immediately after the desired mass is achieved.
Step 4: Decontamination
Wipe down the spatula, balance pan, and surrounding area with a disposable lint-free wipe dampened with a small amount of ethyl acetate or isopropyl alcohol.
Dispose of the wipe in a designated solid hazardous waste container.
Spill Response and Disposal Plan
Because of its H400 classification, any spill must be treated as a severe environmental threat. Precautionary statements P273 (Avoid release to the environment) and P391 (Collect spillage) are mandatory[2].
Workflow for the containment and disposal of 1,2-Bis(2-methoxyphenoxy)ethane spills.
Step-by-Step Spill Response Methodology:
Assess and Isolate: Immediately halt work. Identify if the spill is dry powder or dissolved in a solvent.
Solid Spills (Dry Powder):
Do not use a brush, as this aerosolizes the lipophilic dust.
Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust.
Carefully scoop the material using a disposable plastic scraper into a sealable, chemically compatible waste container.
Solution Spills (e.g., in DCM or Ethyl Acetate):
Deploy inert, solvent-compatible absorbent pads over the liquid.
Allow the pads to fully absorb the solvent and the dissolved 1,2-Bis(2-methoxyphenoxy)ethane.
Transfer the saturated pads into a ventilated hazardous waste bin using forceps.
Waste Labeling and Disposal (P501):
Seal the waste container tightly.
Apply a GHS label explicitly stating "H400: Very toxic to aquatic life" and note the presence of any solvents[2].
Dispatch the container to a certified environmental waste management facility for high-temperature incineration. Never dispose of this compound or its washings down the sink.
National Center for Biotechnology Information. "1,2-Bis(2-methoxyphenoxy)ethane | C16H18O4 | CID 68378". PubChem. URL: [Link]
Journal of Chemical and Pharmaceutical Research. "Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor". JOCPR. URL:[Link]